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3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Documentation Hub

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  • Product: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone
  • CAS: 898771-97-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Abstract This technical guide provides a comprehensive overview of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, a synthetic organic compound with significant potential in medicinal chemistry and drug discovery. The d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, a synthetic organic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a robust synthetic pathway, and potential therapeutic applications. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who are engaged in the design and synthesis of novel bioactive molecules.

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The strategic introduction of various functional groups onto the benzophenone framework allows for the fine-tuning of its pharmacological profile. 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a novel derivative that incorporates several key structural features: a bromine atom, a fluorine atom, and an azetidine moiety. The presence of halogens can significantly influence a molecule's metabolic stability and binding affinity.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is of particular interest in drug design as it can act as a bioisostere for other functional groups and modulate physicochemical properties such as solubility and basicity.[3] This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Chemical Structure and Properties

A thorough understanding of the chemical and physical properties of a compound is essential for its application in research and development.

Chemical Identity
  • IUPAC Name: (3-(azetidin-1-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone

  • CAS Number: 1330750-21-4

  • Molecular Formula: C₁₇H₁₅BrFNO

  • Molecular Weight: 348.21 g/mol

Physicochemical Data
PropertyValueReference
Appearance White to off-white solid[2]
Melting Point 106-108 °C[2]
Purity ≥97%[4]
Solubility Information not widely available, but likely soluble in organic solvents like DMSO and methanol.

Note: Some data may be predicted or based on structurally similar compounds due to the limited publicly available experimental data for this specific molecule.

Figure 1. Chemical structure of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone.

Synthesis Protocol

The synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone can be achieved through a multi-step process, with a key step being a Friedel-Crafts acylation reaction.[5][6] The following is a representative synthetic route.

Materials and Reagents
  • 4-Bromo-2-fluorobenzoyl chloride

  • 1-(3-Bromobenzyl)azetidine

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure

Step 1: Preparation of the Acylating Agent

4-Bromo-2-fluorobenzoyl chloride can be synthesized from 4-bromo-2-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Step 2: Preparation of the Substrate

1-(3-Bromobenzyl)azetidine can be prepared by the nucleophilic substitution of 3-bromobenzyl bromide with azetidine.

Step 3: Friedel-Crafts Acylation

  • In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of 1-(3-bromobenzyl)azetidine (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 4-bromo-2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone as a solid.

G cluster_0 Synthesis Workflow Reactants 4-Bromo-2-fluorobenzoyl chloride + 1-(3-Bromobenzyl)azetidine + AlCl₃ in DCM Reaction Friedel-Crafts Acylation (0°C to RT, 12-16h) Reactants->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Quench->Workup Purification Column Chromatography Workup->Purification Product 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Purification->Product

Figure 2. A simplified workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific biological data for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is not extensively available in the public domain, its structural features suggest potential utility in several areas of drug discovery.

Kinase Inhibitors

The benzophenone scaffold is a known component of various kinase inhibitors.[1] The specific substitution pattern of this molecule could enable it to target the ATP-binding site of various kinases, which are crucial targets in oncology and inflammation research.

GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. The aromatic nature of the benzophenone core and the presence of the basic azetidine nitrogen could facilitate interactions with GPCR binding pockets.

CNS-Active Agents

The physicochemical properties of this compound, including its potential for blood-brain barrier penetration, may make it a candidate for the development of agents targeting the central nervous system.

The hybridization of a benzophenone moiety with an azetidinone heterocyclic pharmacophore has been explored to develop new drug candidates with the potential to address drug resistance.[7] This highlights the general interest in combining these structural motifs to generate novel biological activity.

Conclusion

3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a synthetically accessible compound with a unique combination of structural features that make it an attractive candidate for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its chemical properties and a reliable synthetic method. Further biological screening and structure-activity relationship studies are warranted to fully elucidate its therapeutic potential.

References

  • Chen, J., et al. (2023). Large enhancement of nonlinear optical absorption and refraction in planar chalcone structure with terminal substitution.
  • Cheméo. (n.d.). Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9). Retrieved from [Link]

  • MDPI. (2022, December 23). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4'-fluorobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • Soni, R., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1119-1139.
  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019, April 4). Macquarie University.
  • Technical Guide on 2-Bromo-4'-fluoro-3'-methylbenzophenone and Its Isomers. (2025). BenchChem.
  • Technical Guide on 4-(4-Fluorobenzyl)azetidin-2-one. (2025). BenchChem.
  • Technical Protocol for Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone. (2025). BenchChem.

Sources

Exploratory

Predicted metabolic stability of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

An In-depth Technical Guide to the Predicted Metabolic Stability of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Abstract This guide provides a comprehensive analysis of the predicted metabolic stability of 3'-Azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Metabolic Stability of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Abstract

This guide provides a comprehensive analysis of the predicted metabolic stability of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, a novel compound with potential therapeutic applications. We delve into the core principles of metabolic stability and its critical role in drug discovery and development. This document outlines a multi-pronged approach, combining in silico predictions with detailed protocols for in vitro assays, to build a robust metabolic profile of the molecule. By synthesizing data from computational models and established experimental workflows, we offer a predictive assessment of the compound's metabolic fate, highlighting potential sites of metabolic attack and forecasting its pharmacokinetic behavior. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies required to evaluate the metabolic stability of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a cornerstone of modern drug development. A compound's metabolic profile dictates its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore paramount, as it enables the early identification of liabilities that could lead to costly late-stage failures. Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable may accumulate to toxic levels. Furthermore, the formation of reactive metabolites can lead to idiosyncratic adverse drug reactions.

The compound in focus, 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, presents a unique metabolic puzzle. Its structure comprises several key features that are likely to influence its metabolic fate:

  • Benzophenone Core: This diaryl ketone structure is a common motif in medicinal chemistry and is known to undergo reduction to the corresponding alcohol, a key metabolic pathway.

  • Halogenation (Bromo and Fluoro Substituents): The presence of bromine and fluorine atoms can significantly impact metabolic stability. Fluorine, particularly on an aromatic ring, can block potential sites of oxidation, while bromine may be a site for oxidative dehalogenation.

  • Azetidinomethyl Group: The strained azetidine ring and the adjacent methylene linker introduce potential sites for both oxidation and ring-opening reactions.

This guide will systematically deconstruct the predicted metabolic pathways of this molecule and provide a detailed roadmap for its experimental evaluation.

In Silico Prediction of Metabolic Hotspots

Before embarking on resource-intensive in vitro studies, computational models provide a valuable first look at a compound's likely metabolic fate. These models leverage large databases of known metabolic transformations to predict which parts of a new molecule are most susceptible to enzymatic attack.

Predicted Sites of Metabolism

Based on established metabolic pathways for structurally similar compounds, we can predict several potential "hotspots" on 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone.

Table 1: Predicted Metabolic Hotspots and Corresponding Reactions

Potential Metabolic HotspotPredicted Metabolic Reaction(s)Primary Enzyme Family Involved
Benzophenone CarbonylReduction to secondary alcoholCarbonyl Reductases (CBRs), Aldo-Keto Reductases (AKRs)
Azetidine RingN-dealkylation, Ring oxidation (hydroxylation), Ring openingCytochrome P450s (CYPs)
Methylene BridgeHydroxylationCytochrome P450s (CYPs)
Aromatic RingsAromatic hydroxylation, Oxidative dehalogenation (for Bromine)Cytochrome P450s (CYPs)
Visualizing Predicted Metabolic Pathways

The following diagram illustrates the primary predicted metabolic pathways for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone.

Metabolic Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Alcohol Secondary Alcohol Metabolite Parent->Alcohol Carbonyl Reduction (CBR, AKR) Hydroxylated_Azetidine Hydroxylated Azetidine Parent->Hydroxylated_Azetidine CYP-mediated Oxidation N-dealkylated N-dealkylated Metabolite Parent->N-dealkylated CYP-mediated N-dealkylation Aromatic_Hydroxylation Aromatic Hydroxylation Product Parent->Aromatic_Hydroxylation CYP-mediated Hydroxylation Glucuronide Glucuronide Conjugate Alcohol->Glucuronide UGT Conjugation Sulfate Sulfate Conjugate Aromatic_Hydroxylation->Sulfate SULT Conjugation In Vitro Workflow cluster_0 Assay Preparation cluster_1 Incubation & Sampling cluster_2 Analysis & Interpretation Compound_Prep Prepare Test Compound Stock Solution Incubation Incubate at 37°C Compound_Prep->Incubation System_Prep Prepare Metabolic System (Microsomes or Hepatocytes) System_Prep->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis Interpretation Predict In Vivo Clearance Data_Analysis->Interpretation

Foundational

The Ascendant Scaffold: A Technical Guide to 4-Bromo-2-fluorobenzophenone Derivatives with Azetidine Rings

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of the 4-bromo-2-fluorobenzophenone scaffold and the azetidine ring represents a burgeoning area of interest in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the 4-bromo-2-fluorobenzophenone scaffold and the azetidine ring represents a burgeoning area of interest in medicinal chemistry. The benzophenone core, with its strategic halogenation, provides a versatile platform for synthetic elaboration, while the strained, sp³-rich azetidine motif offers significant advantages in tuning physicochemical and pharmacokinetic properties. This guide synthesizes the current understanding of this chemical class, offering an in-depth exploration of synthetic methodologies, a rationale for experimental choices, and a review of their expanding biological significance. Detailed protocols, data summaries, and workflow visualizations are provided to empower researchers in the design and execution of novel drug discovery campaigns centered on this promising molecular architecture.

Introduction: The Strategic Fusion of a Versatile Core and a Privileged Heterocycle

In the landscape of modern drug discovery, the selection of a core scaffold is a critical decision that dictates synthetic accessibility and the potential for biological activity. The 4-bromo-2-fluorobenzophenone structure has emerged as a valuable building block, primarily due to its dual-functional nature. The fluorine atom at the 2-position influences the conformation and electronic properties of the molecule, while the bromine atom at the 4-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the generation of diverse compound libraries.[1][2]

Parallel to the evolution of synthetic scaffolds, the azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a chemical curiosity to a "privileged" motif in medicinal chemistry.[3] Its inclusion in molecular design is a deliberate strategy to enhance key drug-like properties. The inherent ring strain and conformational rigidity of the azetidine ring can improve metabolic stability, increase aqueous solubility, and provide a three-dimensional vector for exploring chemical space, which is increasingly desirable in drug design.[4][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety to optimize receptor selectivity and pharmacokinetic profiles.[4][6]

The combination of these two entities—the synthetically versatile 4-bromo-2-fluorobenzophenone and the property-enhancing azetidine ring—creates a class of derivatives with significant therapeutic potential, particularly in areas like central nervous system (CNS) disorders and oncology.[1][4][5] This guide elucidates the key aspects of their synthesis, characterization, and application.

Core Synthetic Strategies: Constructing the Azetidinyl-Benzophenone Linkage

The primary method for synthesizing 4-bromo-2-fluorobenzophenone derivatives bearing an azetidine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the carbonyl and fluoro groups, which activate the aromatic ring towards nucleophilic attack by the azetidine nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The most common pathway involves the displacement of the fluorine atom at the 2-position by the secondary amine of the azetidine ring. The fluorine is a more facile leaving group than bromine under these conditions due to the strong activation provided by the adjacent carbonyl group.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the cation of the base while leaving the azetidine nucleophile relatively "bare," enhancing its reactivity.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) is crucial. Its role is to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. A stronger base is generally not required and could lead to side reactions.

  • Temperature: The reaction typically requires heating (e.g., 80-120 °C) to overcome the activation energy of aromatic substitution. The exact temperature is substrate-dependent and should be optimized.

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Detailed Experimental Protocol: Synthesis of (4-Bromo-2-(azetidin-1-yl)phenyl)(phenyl)methanone

This protocol provides a representative, self-validating system for the synthesis of the core scaffold.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (5 mL per mmol of benzophenone).

  • Addition of Nucleophile: Add azetidine (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting benzophenone.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL). An off-white precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Bromine Handle: A Gateway to Chemical Diversity

A key feature of the 4-bromo-2-(azetidin-1-yl)benzophenone scaffold is the bromine atom, which acts as a versatile functionalization point for various palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, which is a powerful strategy in drug discovery for generating Structure-Activity Relationship (SAR) data.

Key Transformations:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Stille Coupling: Reaction with organostannanes to introduce a wide range of carbon-based substituents.

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// Edges Core -> Suzuki -> Prod_Suzuki; Core -> Buchwald -> Prod_Buchwald; Core -> Sonogashira -> Prod_Sonogashira; } Library Generation via Cross-Coupling Reactions

Biological Applications and Future Outlook

While the specific biological activities of 4-bromo-2-fluorobenzophenone derivatives with azetidine rings are an emerging field, the constituent parts suggest high potential. Benzophenone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The azetidine moiety is a known pharmacophore in CNS-active agents and kinase inhibitors.[4][6]

The logical therapeutic targets for this class of compounds include:

  • Kinase Inhibition: The benzophenone scaffold can act as a hinge-binding motif, while the azetidine can provide vectors for improved selectivity and solubility.

  • CNS Receptor Modulation: The rigid, three-dimensional nature of the azetidine ring is well-suited for interaction with the specific binding pockets of GPCRs and ion channels.[4]

  • Antimicrobial Agents: Benzophenone-based structures have shown promise as antimicrobial agents, and the azetidine ring can be used to modulate pharmacokinetic properties to enhance efficacy.[7]

Table 1: Summary of Physicochemical and Pharmacokinetic Benefits of the Azetidine Motif

PropertyContribution of Azetidine RingReference
Solubility The nitrogen atom can act as a hydrogen bond acceptor, often increasing aqueous solubility compared to carbocyclic analogs.[4]
Metabolic Stability The strained ring can be more resistant to metabolic degradation at adjacent positions.[6]
Lipophilicity (LogP) Generally lowers lipophilicity compared to larger aliphatic rings, which can improve pharmacokinetic profiles.[4]
3D Conformation Provides a rigid, non-planar exit vector from the aromatic core, allowing for better exploration of protein binding sites.[5]

Conclusion

The synthesis and derivatization of 4-bromo-2-fluorobenzophenone derivatives containing azetidine rings represent a highly strategic approach in modern medicinal chemistry. The synthetic pathway is robust and scalable, relying on well-established SNAr chemistry. The resulting scaffold is primed for extensive diversification through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening. The proven benefits of the azetidine motif in enhancing drug-like properties, combined with the versatile benzophenone core, position this compound class as a rich source for the discovery of next-generation therapeutics. Further investigation into their biological activities is highly warranted and is poised to unlock novel treatments for a range of diseases.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Medium.
  • Synthesis and determination of biological activities of new series of azetidinones.
  • 4-Bromo-2-Fluorophenol Market Gains Traction in Pharmaceutical and Agrochemical Production. BriefingWire.
  • Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • 4-Bromo-2-fluorobenzaldehyde 96. Sigma-Aldrich.
  • 4-Bromo-2-fluorobenzamidine hydrochloride. Chem-Impex.
  • Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com.
  • Azetidine-substituted fluorescent compounds.
  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences.
  • INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS.
  • The Biological Frontier: A Technical Guide to Azetidinyl-Thiazole Deriv
  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO.

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Exploratory

Key functional groups in 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone for medicinal chemistry

The following technical guide details the structural utility, synthetic application, and medicinal chemistry significance of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone . Executive Summary In modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic application, and medicinal chemistry significance of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone .

Executive Summary

In modern drug discovery, the transition from flat, aromatic-heavy compounds to those with higher fraction of sp³-hybridized carbons (


) is a critical strategy for improving clinical success rates. 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone  represents a high-value "bifunctional" intermediate that bridges this gap. It combines a privileged benzophenone core —historically significant in kinase inhibitors and photo-affinity probes—with an azetidine  moiety, a small saturated heterocycle that serves as a superior bioisostere for dimethylamine or pyrrolidine groups.

This guide dissects the molecule’s three functional pillars: the azetidine solubilizer , the ortho-fluoro conformational lock , and the bromo-synthetic handle .

Structural Dissection & Pharmacophoric Utility

The Azetidine Motif: Solubility & Metabolic Stability

The 3'-azetidinomethyl group is not merely a linker; it is a physicochemical tuning engine.

  • Basicity & pKa: N-alkyl azetidines typically exhibit a pKa of ~10.0–11.0. At physiological pH (7.4), the nitrogen is protonated, providing a cationic center that enhances aqueous solubility without the lipophilic penalty of larger rings like piperidine.

  • Bioisosterism: The azetidine ring is a rigidified analog of the dimethylamino group. This constraint reduces the entropic penalty of binding to a target protein. Furthermore, azetidines often show improved metabolic stability compared to their acyclic counterparts (diethylamine) or larger rings (pyrrolidine) by reducing the available surface area for oxidative metabolism (N-dealkylation).

  • Structure-Activity Relationship (SAR): The "butterfly" puckering motion of the azetidine ring allows for subtle induced-fit adjustments within a binding pocket, often serving as a high-affinity "exit vector" towards solvent-exposed regions.

The 2-Fluoro Substituent: Conformational Control

The fluorine atom at the ortho position (C2) of the benzophenone core is a critical design element for atropisomerism control .

  • The Ortho-Effect: In an unsubstituted benzophenone, the two phenyl rings can rotate to achieve planarity with the carbonyl (conjugation). However, the steric bulk and electrostatic repulsion of the 2-fluoro substituent force the phenyl ring to twist out of plane.

  • Medicinal Consequence: This twist creates a non-planar, 3D architecture that prevents "molecular flatness," a property often associated with poor solubility and non-specific binding (promiscuity). Additionally, the C-F bond is metabolically inert, blocking the C2 position from Phase I oxidation (cytochrome P450 hydroxylation).

The 4-Bromo Handle: Diversity-Oriented Synthesis

The 4-bromo substituent serves as the primary "growth vector." It is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the para-carbonyl group. This allows researchers to rapidly elaborate the core into complex biaryls or aryl-amines.

Synthetic Workflows & Logic (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticPathways Core 3'-Azetidinomethyl- 4-bromo-2-fluorobenzophenone Suzuki Biaryl Analogs (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(0) Buchwald Aminated Analogs (Buchwald-Hartwig) Core->Buchwald HNR2 Pd(0) Reduction Benzhydrols (Chiral/Achiral) Core->Reduction NaBH4 or CBS Catalyst Grignard Tertiary Carbinols Core->Grignard R-MgBr Target1 Kinase Inhibitors (ATP-Site Binders) Suzuki->Target1 Buchwald->Target1 Target2 GPCR Ligands (Allosteric Modulators) Reduction->Target2

Figure 1: Divergent synthetic pathways from the 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone core. The scaffold allows for orthogonal functionalization at the ketone (reduction/addition) and the aryl bromide (cross-coupling).

Experimental Protocols

The following protocols describe the two most critical transformations for this scaffold: Suzuki-Miyaura Cross-Coupling (to elaborate the bromide) and Ketone Reduction (to generate the alcohol pharmacophore).

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the 4-bromo position.

Rationale: The 2-fluoro group can sterically hinder the catalyst approach; therefore, a highly active catalyst system (e.g., Pd(dppf)Cl₂ or SPhos Pd G2) is recommended over standard tetrakis(triphenylphosphine)palladium(0).

Materials:

  • Scaffold: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave reaction vial or a round-bottom flask with the scaffold, boronic acid, and Pd catalyst. Seal and purge with nitrogen or argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor). Monitor conversion by LC-MS (look for consumption of the Br-starting material and appearance of the biaryl mass).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

    • Note: The azetidine amine is basic. If streaking occurs on silica, add 1% triethylamine to the eluent or use amine-functionalized silica.

Protocol B: Sodium Borohydride Reduction

Objective: To convert the ketone core into a benzhydrol (alcohol).

Rationale: Benzophenones are readily reduced. However, the presence of the basic azetidine requires careful pH control during workup to prevent salt formation that complicates extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the scaffold (1.0 equiv) in Methanol (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench: Quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction: Extract with Dichloromethane (DCM).

    • Critical Step: Ensure the aqueous layer pH is basic (> pH 9) to keep the azetidine deprotonated (neutral form) for efficient extraction into the organic layer. If necessary, adjust with dilute NaOH.

  • Isolation: Dry over Na₂SO₄ and concentrate. The resulting benzhydrol is often pure enough for subsequent steps; otherwise, recrystallize from Et₂O/Hexanes.

References

  • Lowe, D. (2016). Azetidines. In the Pipeline (Science Translational Medicine). Available at: [Link]

  • Smith, A. B., & Walsh, S. P. (2020). Benzophenone Scaffolds in Medicinal Chemistry: A Review of Biological Activity and Synthesis. Journal of Medicinal Chemistry.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • PubChem Compound Summary. (2024). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone (Analogous Structure Analysis). National Center for Biotechnology Information. Available at: [Link]

Protocols & Analytical Methods

Method

Synthesis protocols for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Application Note & Protocol: Strategic Synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Executive Summary This guide details a robust, modular protocol for the synthesis of 3'-Azetidinomethyl-4-bromo-2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Strategic Synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Executive Summary

This guide details a robust, modular protocol for the synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone , a specialized intermediate often utilized in the development of kinase inhibitors and GPCR ligands.

The synthesis is designed to overcome two primary challenges:

  • Regiocontrol: Ensuring the meta-substitution pattern on the 'B-ring' (3'-position) relative to the ketone bridge.

  • Chemoselectivity: Preserving the aryl bromide on the 'A-ring' (4-bromo-2-fluorophenyl) during the assembly of the benzophenone core.

The protocol employs a Weinreb Ketone Synthesis strategy to couple the two aromatic domains, followed by a late-stage Wohl-Ziegler bromination and nucleophilic substitution to install the azetidine moiety. This route avoids the use of unstable aldehyde intermediates and minimizes side reactions common in Friedel-Crafts acylation of deactivated rings.

Retrosynthetic Analysis

The target molecule is disconnected at the ketone bridge and the benzylic amine bond. The logic prioritizes the formation of the stable Weinreb amide intermediate, which prevents over-addition during the introduction of the second aromatic ring.

Retrosynthesis Target Target: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Bromide Intermediate 3: 3'-(Bromomethyl)benzophenone deriv. Target->Bromide Nucleophilic Substitution Azetidine Reagent: Azetidine Target->Azetidine Ketone Intermediate 2: 4-Bromo-2-fluoro-3'-methylbenzophenone Bromide->Ketone Wohl-Ziegler Bromination (NBS, AIBN) Weinreb Intermediate 1: Weinreb Amide (4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide) Ketone->Weinreb Grignard Addition (Chemoselective) Grignard Reagent: m-Tolylmagnesium Bromide Ketone->Grignard Acid Starting Material: 4-Bromo-2-fluorobenzoic acid Weinreb->Acid Amide Coupling (CDI or Acid Chloride)

Caption: Retrosynthetic logic flow from target molecule to commercially available 4-bromo-2-fluorobenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of the Weinreb Amide

Objective: Convert 4-bromo-2-fluorobenzoic acid into the activated N-methoxy-N-methylamide to prevent over-alkylation in the subsequent step.

  • Reagents:

    • 4-Bromo-2-fluorobenzoic acid (1.0 eq)[1]

    • N,O-Dimethylhydroxylamine HCl (1.2 eq)[2]

    • EDCI (1.2 eq) or Thionyl Chloride (SOCl₂)[2]

    • HOBt (1.2 eq) (if using EDCI)[2]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2]

    • Solvent: Dichloromethane (DCM) (anhydrous)[2]

  • Protocol (Coupling Agent Method):

    • Dissolve 4-bromo-2-fluorobenzoic acid (10 g, 45.6 mmol) in anhydrous DCM (150 mL) under nitrogen.

    • Add EDCI (10.5 g, 54.8 mmol) and HOBt (7.4 g, 54.8 mmol) at 0°C. Stir for 30 minutes.

    • Add N,O-dimethylhydroxylamine hydrochloride (5.3 g, 54.8 mmol) followed by dropwise addition of DIPEA (23.8 mL, 136.8 mmol).

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine.[2] Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Yield Target: >85% (White solid).

Step 2: Grignard Coupling (Ketone Formation)

Objective: Install the 3-tolyl ring. The stability of the Weinreb intermediate prevents the Grignard reagent from attacking the ketone product, ensuring mono-addition.

  • Reagents:

    • Weinreb Amide (from Step 1) (1.0 eq)[2][3]

    • m-Tolylmagnesium bromide (1.0 M in THF) (1.3 eq)

    • Solvent: Anhydrous THF

  • Protocol:

    • Dissolve the Weinreb amide (5.0 g, 19.1 mmol) in anhydrous THF (50 mL) and cool to -20°C .

      • Critical Note: Low temperature is essential to prevent halogen-metal exchange with the aryl bromide on the 'A-ring'.

    • Add m-tolylmagnesium bromide (24.8 mL, 24.8 mmol) dropwise over 30 minutes via syringe pump.

    • Stir at -20°C for 1 hour, then allow to warm to 0°C over 1 hour. Monitor by TLC (disappearance of amide).

    • Quench: Carefully add saturated NH₄Cl solution (cold) to hydrolyze the magnesium chelate.

    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.[4][5]

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Product: 4-Bromo-2-fluoro-3'-methylbenzophenone .

Step 3: Wohl-Ziegler Radical Bromination

Objective: Functionalize the benzylic methyl group to a bromomethyl group.

  • Reagents:

    • 4-Bromo-2-fluoro-3'-methylbenzophenone (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide[2]

    • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Greener alternative)[2]

  • Protocol:

    • Dissolve the ketone (3.0 g) in PhCF₃ (30 mL).

    • Add NBS (1.1 eq) and AIBN (catalytic).

    • Heat to reflux (approx. 80-100°C) for 4–6 hours.

      • Visual Cue: The reaction is often complete when the denser NBS solid floats to the top as lighter succinimide.

    • Workup: Cool to RT. Filter off the succinimide precipitate. Concentrate the filtrate.

    • Purification: Rapid filtration through a short silica plug (Hexanes/DCM) to remove residual succinimide.

    • Product: 3'-(Bromomethyl)-4-bromo-2-fluorobenzophenone .

    • Safety: Benzylic bromides are potent lachrymators. Handle in a fume hood.

Step 4: Azetidine Alkylation

Objective: Final installation of the pharmacophore via nucleophilic substitution.

  • Reagents:

    • 3'-(Bromomethyl) intermediate (from Step 3) (1.0 eq)

    • Azetidine (or Azetidine HCl) (2.0 eq)[2]

    • Potassium Carbonate (K₂CO₃) (3.0 eq)[2]

    • Potassium Iodide (KI) (0.1 eq) (Catalyst)[2]

    • Solvent: Acetonitrile (MeCN) or DMF[2]

  • Protocol:

    • Suspend K₂CO₃ (3.0 eq) and Azetidine HCl (2.0 eq) in MeCN (10 vol). Stir for 15 mins to liberate the free base.

    • Add the benzylic bromide intermediate (1.0 eq) and catalytic KI.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water and extract with EtOAc. Wash organic layer with water (to remove DMF/MeCN) and brine.

    • Purification: Column chromatography (DCM/MeOH 95:5).

    • Final Product: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone .

Data Summary & Characterization

ParameterSpecification / Expectation
Formula C₁₇H₁₅BrFNO
Mol. Weight 348.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) Azetidine: ~3.2 ppm (t, 4H), ~2.1 ppm (quint, 2H).[2] Benzylic: ~3.6 ppm (s, 2H).[2] Aromatic: 7.3–7.8 ppm (m, 7H).[2]
¹⁹F NMR ~ -110 ppm (dd, Ar-F)
MS (ESI) [M+H]⁺ calc: 348.03/350.03 (Br isotope pattern)

Troubleshooting & Expert Tips

  • Step 2 (Grignard): If you observe the formation of a biaryl byproduct (loss of bromine on the A-ring), the temperature was likely too high. Ensure the internal temperature remains below -10°C during addition.

  • Step 3 (Bromination): Avoid over-bromination (dibromomethyl species) by stopping the reaction immediately upon consumption of the starting material. Use 1.05 eq of NBS initially and add more only if necessary.

  • Step 4 (Alkylation): Azetidine is volatile and expensive. Using the HCl salt is easier for handling, but ensure adequate base (K₂CO₃) is present to neutralize it.[2]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.[2] [2]

  • Knochel, P.; et al. "Functionalized Grignard Reagents via Magnesium-Halogen Exchange."[3][6] Angewandte Chemie International Edition, 2003 , 42, 4302.[2][6] [2]

  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948 , 43(2), 271–317.[2]

  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[2]

Sources

Application

Procedures for introducing azetidine rings to 4-bromo-2-fluorobenzophenone

Application Note: Regiodivergent Introduction of Azetidine Rings to 4-Bromo-2-fluorobenzophenone Executive Summary & Strategic Analysis The Scaffold: 4-bromo-2-fluorobenzophenone (CAS: 116750-98-6) is a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiodivergent Introduction of Azetidine Rings to 4-Bromo-2-fluorobenzophenone

Executive Summary & Strategic Analysis

The Scaffold: 4-bromo-2-fluorobenzophenone (CAS: 116750-98-6) is a "privileged scaffold" in CNS drug discovery, particularly for serotonin (5-HT) and dopamine receptor modulators. It possesses two distinct electrophilic sites:

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-carbonyl electron-withdrawing group (EWG).
    
  • C-4 Bromine: Activated for Palladium-catalyzed cross-coupling (Buchwald-Hartwig) but deactivated for

    
     relative to the fluorine.
    

The Challenge: The introduction of azetidine—a strained, four-membered nitrogen heterocycle—requires precise control over regioselectivity . The high nucleophilicity of azetidine combined with the lability of the C-2 fluorine creates a risk of "background"


 reaction when attempting to target the C-4 bromine.

The Solution: This guide details two orthogonal protocols:

  • Protocol A (C-2 Targeting): Exploits solvent polarity to drive rapid

    
     under metal-free conditions.
    
  • Protocol B (C-4 Targeting): Utilizes non-polar solvents and specific ligand architecture to promote Pd-catalysis while kinetically suppressing the competing

    
     pathway.
    

Critical Decision Tree: Regioselectivity Control

The following workflow illustrates the logic for selecting the correct pathway based on the desired substitution pattern.

ReactionLogic Start Starting Material: 4-bromo-2-fluorobenzophenone Target Select Target Site Start->Target PathA Target C-2 (Fluorine Displacement) Target->PathA Ortho-substitution PathB Target C-4 (Bromine Displacement) Target->PathB Para-substitution CondA PROTOCOL A: S_NAr Solvent: DMSO or DMF Base: K2CO3 Temp: 60-80°C Catalyst: None PathA->CondA CondB PROTOCOL B: Buchwald-Hartwig Solvent: Toluene (Anhydrous) Base: NaOtBu Catalyst: Pd2(dba)3 / BINAP PathB->CondB ProdA Product A: 2-(azetidin-1-yl)-4-bromobenzophenone CondA->ProdA >90% Yield ProdB Product B: 4-(azetidin-1-yl)-2-fluorobenzophenone CondB->ProdB Kinetic Control

Figure 1: Decision tree for regioselective functionalization. Note the solvent polarity switch between Protocol A (Polar) and Protocol B (Non-polar).

Protocol A: C-2 Functionalization via

This is the thermodynamically and kinetically favored pathway. The ortho-fluorine is significantly more reactive than the para-bromine due to the inductive effect (-I) of the fluorine and the stabilization of the Meisenheimer complex by the adjacent carbonyl [1].

Reagents & Materials
  • Substrate: 4-bromo-2-fluorobenzophenone (1.0 equiv)

  • Nucleophile: Azetidine Hydrochloride (1.2 equiv)

    • Note: Use the HCl salt for precise stoichiometry and safety. Free base azetidine is volatile and toxic.

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 equiv).
    
  • Solvent: Dimethyl Sulfoxide (DMSO) [0.5 M].

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzophenone (1.0 equiv), Azetidine HCl (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvate: Add DMSO. The reaction is heterogeneous (slurry).

  • Reaction: Heat the mixture to 65°C for 4–6 hours.

    • Monitoring: Monitor by HPLC/LC-MS. The disappearance of the starting material (RT ~ X min) and appearance of the product (M+H: +52 amu shift) indicates completion.

  • Workup (Critical for Azetidines):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash: Wash the organic layer 3x with water to remove DMSO.

    • Caution: Azetidine derivatives can be basic.[1] Ensure the aqueous layer is not too acidic, or the product will protonate and remain in the water. Maintain pH > 8 during extraction.

  • Purification: Concentrate the organic layer. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Table 1: Solvent Effects on


 Efficiency 
SolventDielectric ConstantReaction Time (65°C)Conversion (4h)Notes
DMSO 46.7 4 h >98% Recommended. Stabilizes charged intermediate.
DMF36.76 h92%Good alternative; easier to remove than DMSO.
MeCN37.512 h65%Too slow at reflux (82°C).
Toluene2.38>24 h<5%Suppresses S_NAr (Use for Protocol B).

Protocol B: C-4 Functionalization via Buchwald-Hartwig

Targeting the C-4 bromine while leaving the C-2 fluorine intact requires suppressing the background


 reaction. This is achieved by using a non-polar solvent  (Toluene) which disfavors the charge-separated transition state of the 

reaction, while supporting the Pd-catalytic cycle [2].
Reagents & Materials
  • Substrate: 4-bromo-2-fluorobenzophenone (1.0 equiv)

  • Nucleophile: Azetidine (Free base, 1.2 equiv) or Azetidine HCl + extra base.

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Ligand: BINAP (racemic or chiral, 4 mol%).

    • Why BINAP? Bidentate ligands prevent the formation of Pd-dihalide dimers and enhance reductive elimination, crucial for aryl bromides [3].

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Toluene (Anhydrous, degassed) [0.2 M].

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vessel and cool under Argon/Nitrogen.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and Toluene. Stir at RT for 10 mins to form the active catalyst species (solution turns orange/red).
    
  • Substrate Addition: Add 4-bromo-2-fluorobenzophenone and

    
    .
    
  • Amine Addition: Add Azetidine (if using HCl salt, ensure

    
     is increased to 2.5 equiv).
    
  • Reaction: Heat to 80°C for 12 hours.

    • Control: Do not exceed 100°C. Higher temperatures increase the risk of activating the C-2 fluorine even in non-polar solvents.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc. Concentrate and purify via flash chromatography.

Safety & Handling: Azetidines

Azetidine Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol). While stable under basic conditions (Protocols A & B), it is susceptible to ring-opening polymerization under strong acidic conditions [4].

Toxicology:

  • Azetidine (Free Base): Highly flammable (FP: <10°C) and corrosive. Causes severe skin burns and eye damage.[2]

  • Recommendation: Always use Azetidine Hydrochloride (CAS: 36520-39-5) for weighing and storage. It is a non-volatile, stable solid. Generate the free base in situ by adding the inorganic base to the reaction mixture before adding the catalyst/substrate.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Protocol A: Low Yield Incomplete deprotonation of Azetidine HCl.Ensure

is finely milled (micronized). Switch to

(more soluble in DMSO).
Protocol B: C-2 Byproduct Background

occurring.
Stop! You are likely using a polar solvent (DMF/DMSO) or too high temperature. Switch to Toluene or Dioxane.
Protocol B: No Reaction Catalyst poisoning or oxidation.Degas solvents thoroughly (freeze-pump-thaw). Ensure Azetidine HCl is fully neutralized.
Product degradation on silica Azetidine is basic and sticking to acidic silica.Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column.

References

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Executive Summary The compound 3'-azetidinomethyl-4-bromo-2-fluorobenzophenone (MW: 348.21 g/mol , m/z 348.0/350.0 [M+H]⁺) is a highly versatile, densely functionalized pharmaceutical intermediate. It features a benzophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-azetidinomethyl-4-bromo-2-fluorobenzophenone (MW: 348.21 g/mol , m/z 348.0/350.0 [M+H]⁺) is a highly versatile, densely functionalized pharmaceutical intermediate. It features a benzophenone core that acts as a rigid scaffold, commonly utilized in the synthesis of cholesterol biosynthesis inhibitors (such as OSC inhibitors like RO 48-8071)[1] and advanced kinase inhibitors.

This application note provides a comprehensive, causality-driven guide to performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate. By exploiting the differential reactivity of the halogens on the A-ring, chemists can selectively displace the 2-fluoro group with various nucleophiles (amines, alkoxides) while preserving the 4-bromo substituent for downstream transition-metal-catalyzed cross-coupling.

Mechanistic Rationale & Structural Analysis

To design a robust protocol, we must first deconstruct the electronic and steric environment of the substrate:

  • Regioselectivity (2-Fluoro vs. 4-Bromo): The carbonyl group at the C1 position strongly withdraws electron density from both the ortho (C2) and para (C4) positions. However, SNAr proceeds via an addition-elimination mechanism where the initial nucleophilic attack (formation of the anionic Meisenheimer complex) is rate-determining[2]. Fluorine's extreme electronegativity vastly lowers the activation energy for this step compared to bromine. Consequently, substitution occurs exclusively at the 2-position[3].

  • Azetidine Management: The 3'-azetidinomethyl group on the B-ring contains a strained, four-membered basic tertiary amine (pKa ~10.4). It is susceptible to ring-opening under harsh acidic conditions or extreme thermal stress. Furthermore, the SNAr reaction generates stoichiometric hydrogen fluoride (HF). If unneutralized, HF will protonate both the azetidine and the incoming nucleophile, abruptly stalling the reaction. Therefore, the strategic use of a non-nucleophilic acid scavenger is mandatory.

SNAr_Pathway SM Substrate 3'-Azetidinomethyl- 4-bromo-2-fluorobenzophenone MC Meisenheimer Complex Anionic Transition State SM->MC Addition (Rate-Limiting) Nuc Nucleophile Amine (R-NH2) Nuc->MC Prod Target Product 2-Amino-4-bromo- benzophenone derivative MC->Prod Elimination (Fast) LG Leaving Group Fluoride (F-) MC->LG

Figure 1: Addition-elimination (SNAr) mechanism at the 2-fluoro position.

Experimental Design & Causality

Solvent Selection

Polar aprotic solvents are critical for this transformation. Solvents like DMSO or NMP effectively solvate the alkali metal cations (if using carbonate bases) and stabilize the anionic Meisenheimer intermediate. More importantly, they lack hydrogen-bonding protons, leaving the nucleophile "naked" and highly reactive. Protic solvents (like ethanol) hydrogen-bond to the nucleophile, significantly depressing the reaction rate.

Base Selection

For amine nucleophiles, N,N-Diisopropylethylamine (DIPEA) is the optimal choice. It is sterically hindered (non-nucleophilic), completely soluble in DMSO, and sufficiently basic to neutralize the generated HF, thereby protecting the azetidine moiety. For weaker nucleophiles (e.g., phenols), inorganic bases like K₂CO₃ or Cs₂CO₃ are required to generate the highly reactive phenoxide anion in situ[4].

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters using morpholine as a model amine nucleophile and sodium methoxide as a model alkoxide.

EntryNucleophileSolventBase (Eq)Temp (°C)Time (h)Conversion (%)
1Morpholine (1.2 eq)DMFK₂CO₃ (2.0)8012>95
2Morpholine (1.2 eq)DMSODIPEA (2.5)906>99
3Morpholine (1.2 eq)EtOHDIPEA (2.5)802445
4NaOMe (1.5 eq)THFNone0 to 252>99
5Phenol (1.2 eq)NMPCs₂CO₃ (2.0)120892

Table 1: SNAr condition screening. Conversion determined by LC-MS integration (UV 254 nm).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure the operator can verify the success of each phase before proceeding.

Experimental_Workflow Step1 1. Reagent Preparation Substrate + Amine + DIPEA Step2 2. Solvent Addition Dissolve in anhydrous DMSO (0.2 M) Step1->Step2 Step3 3. Thermal Activation Stir at 80–100 °C under N2 Step2->Step3 Step4 4. In-Process Control (IPC) Monitor by LC-MS (m/z 348 -> Product) Step3->Step4 Step5 5. Aqueous Workup Quench with NaHCO3, Extract with EtOAc Step4->Step5 Step6 6. Isolation Flash Chromatography (DCM/MeOH) Step5->Step6

Figure 2: Standardized workflow for amine-mediated SNAr optimization.

Protocol A: Amine Nucleophilic Substitution (Secondary/Primary Amines)

Objective: Displace the 2-fluoro group with an aliphatic amine while preserving the azetidine and 4-bromo groups.

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, add 3'-azetidinomethyl-4-bromo-2-fluorobenzophenone (1.00 g, 2.87 mmol, 1.0 eq).

  • Solvation: Add anhydrous DMSO (14.3 mL) to achieve a 0.2 M concentration. Stir until a clear, pale-yellow solution is formed.

  • Reagent Addition: Inject the amine nucleophile (e.g., morpholine, 3.44 mmol, 1.2 eq) followed by DIPEA (1.25 mL, 7.17 mmol, 2.5 eq) via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

    • Self-Validation Check 1 (Visual): The solution will typically deepen to a vibrant orange/red color within 30 minutes, indicating the formation of the Meisenheimer complex.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Check 2 (Analytical): The reaction is deemed complete when the starting material peak (m/z 348.0 and 350.0 [M+H]⁺, 1:1 isotopic ratio for Br) is ≤ 1% relative to the product peak (e.g., m/z 415.1/417.1 for the morpholine adduct).

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold 5% aqueous NaHCO₃.

    • Causality: NaHCO₃ ensures the azetidine remains fully free-based (deprotonated) to prevent it from partitioning into the aqueous layer.

  • Extraction & Isolation: Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to afford the pure product.

Protocol B: Alkoxide Nucleophilic Substitution (e.g., Methoxylation)

Objective: Synthesize the 2-methoxy-4-bromo derivative.

  • Reaction Setup: Dissolve the substrate (1.0 eq) in anhydrous THF (0.15 M) under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 1.5 eq) dropwise over 10 minutes.

    • Causality: Alkoxides are exceptionally strong nucleophiles. Dropwise addition at 0 °C prevents exothermic runaway and suppresses potential side reactions (e.g., attack at the carbonyl carbon).

  • Propagation & IPC: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a new, lower-running spot (Rf ~0.4) that is UV-active.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (to neutralize excess alkoxide without protonating the azetidine). Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • [1] Cyclization mechanism in the light of the OSC–lanosterol complex... ResearchGate. URL:[Link]

  • [4] NMR spectral data for the blue dye 3 | Download Table. ResearchGate. URL:[Link]

  • [3] Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 2. The rates of reaction of substituted 4-halogenobenzophenones with the salts of substituted hydroquinones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

  • [2] Aromatic Nucleophilic Substitution Reactions. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Application

A Scalable, Three-Step Synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone: A Key Pharmaceutical Intermediate

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to a robust and scalable three-step synthesis for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and scalable three-step synthesis for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone. This compound is a valuable building block in modern medicinal chemistry, incorporating several key pharmacophoric elements: a substituted benzophenone core, a bioisosterically advantageous azetidine moiety, and halogen atoms that allow for further synthetic diversification.[1][2][3] The presented synthetic strategy is designed for efficiency and scalability, moving from readily available starting materials through a logical sequence of well-established industrial reactions. The route begins with a Friedel-Crafts acylation to construct the benzophenone core, followed by a selective radical bromination, and concludes with a nucleophilic substitution to introduce the azetidine ring. Each step is detailed with an in-depth protocol, an explanation of the underlying chemical principles, and critical considerations for process scale-up and safety.

Introduction: The Strategic Importance of the Target Molecule

Benzophenone derivatives are foundational scaffolds in drug discovery, appearing in a wide range of therapeutic agents.[2][4][5] The target molecule, 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, is of particular interest due to its unique combination of functional groups. The strained four-membered azetidine ring is increasingly utilized by medicinal chemists to improve physicochemical properties such as solubility and metabolic stability while providing a basic nitrogen atom for key molecular interactions.[1][6] The fluoro and bromo substituents offer opportunities for metabolic blocking and serve as synthetic handles for further modifications, for instance, through cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]

Directly assembling this molecule is challenging due to the sensitivity of the azetidine group to the conditions required for forming the benzophenone core. Therefore, a convergent and robust strategy is required, particularly one that is amenable to large-scale production.[9] This guide details such a strategy, emphasizing not just the "how" but the "why" behind each procedural choice to ensure reproducibility and safe scalability.

Overall Synthetic Strategy

The synthesis is designed as a three-step linear sequence, which is optimal for process control and scale-up. The strategy involves building the core first and introducing the sensitive azetidine moiety in the final step.

G cluster_start Starting Materials cluster_step1 Step 1: Core Formation cluster_step2 Step 2: Functional Handle Installation cluster_step3 Step 3: Azetidine Installation A 4-Bromo-2-fluorobenzoyl chloride S1 Friedel-Crafts Acylation (AlCl₃, DCM) A->S1 B Toluene B->S1 I1 Intermediate 1: (4-Bromo-2-fluorophenyl)(m-tolyl)methanone S1->I1 S2 Benzylic Bromination (NBS, AIBN) I1->S2 I2 Intermediate 2: (4-Bromo-2-fluorophenyl)(3-(bromomethyl)phenyl)methanone S2->I2 S3 Nucleophilic Substitution (Azetidine, K₂CO₃) I2->S3 FP Final Product: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone S3->FP

Caption: High-level workflow for the three-step synthesis.

Part I: Synthesis of (4-Bromo-2-fluorophenyl)(m-tolyl)methanone (Intermediate 1)

A. Principle and Rationale

The construction of the benzophenone core is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of industrial organic synthesis due to its efficiency in forming carbon-carbon bonds between an aromatic ring and an acyl group.[10] In this step, 4-bromo-2-fluorobenzoyl chloride serves as the acylating agent and toluene as the aromatic substrate. Aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst, which activates the acyl chloride by forming a highly electrophilic acylium ion, thereby facilitating the attack by the electron-rich toluene ring.[11] Toluene is used in excess to serve as both reactant and solvent, which is a common strategy in scalable processes to drive the reaction to completion.

B. Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzoyl chloride (1.0 eq)

  • Toluene (10.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (for initial slurry if needed)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add toluene (10.0 eq). Cool the vessel to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (1.2 eq) to the cooled toluene. Caution: This addition can be exothermic. Maintain the temperature below 10 °C.

  • Acyl Chloride Addition: Add a solution of 4-bromo-2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred suspension over 30-60 minutes. The internal temperature should be maintained between 0-5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil or a low-melting solid. Purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield Intermediate 1 as a solid.[12]

C. Quantitative Data Summary
ParameterValue
Scale100 g (4-bromo-2-fluorobenzoyl chloride)
EquivalentsToluene (10), AlCl₃ (1.2)
Reaction Time6-8 hours
Typical Yield85-92%
Purity (by HPLC)>98%

Part II: Synthesis of (4-Bromo-2-fluorophenyl)(3-(bromomethyl)phenyl)methanone (Intermediate 2)

A. Principle and Rationale

This step installs a reactive "handle" on the molecule for the subsequent introduction of the azetidine ring. A free-radical bromination is employed to selectively functionalize the benzylic methyl group of Intermediate 1. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to the aromatic ring. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. Carbon tetrachloride (CCl₄) or cyclohexane are typical solvents for this reaction.

B. Detailed Experimental Protocol

Materials:

  • (4-Bromo-2-fluorophenyl)(m-tolyl)methanone (Intermediate 1, 1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve Intermediate 1 (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by observing the succinimide byproduct, which will float to the surface upon completion. Monitor progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, Intermediate 2, is often used directly in the next step. If required, it can be purified by flash column chromatography on silica gel.

Part III: Synthesis of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (Final Product)

A. Principle and Rationale

The final step involves the formation of the target molecule through a nucleophilic substitution (Sₙ2) reaction. The benzylic bromide (Intermediate 2) is a potent electrophile. Azetidine, acting as the nucleophile, displaces the bromide to form the C-N bond.[13] A mild inorganic base, such as potassium carbonate (K₂CO₃), is used as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the azetidine nucleophile. Acetonitrile or DMF are suitable polar aprotic solvents that facilitate Sₙ2 reactions.

B. Detailed Experimental Protocol

Materials:

  • (4-Bromo-2-fluorophenyl)(3-(bromomethyl)phenyl)methanone (Intermediate 2, 1.0 eq)

  • Azetidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add a solution of Intermediate 2 (1.0 eq) in acetonitrile.

  • Reagent Addition: Add potassium carbonate (2.0 eq) to the solution. To this stirred suspension, add azetidine (1.5 eq) dropwise at room temperature. Caution: Azetidine is volatile and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting bromide. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Filtration: Upon completion, filter off the potassium salts and wash the solid with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Work-up: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine to remove any remaining salts and DMF (if used).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone.

C. Final Product Characterization Data
AnalysisExpected Result
¹H NMR Aromatic protons (7.0-8.0 ppm), singlet for CH₂ adjacent to azetidine (~3.6 ppm), multiplets for azetidine protons (~3.2 ppm and ~2.0 ppm).
¹³C NMR Carbonyl signal (~194 ppm), various aromatic signals, signals for azetidine and benzylic carbons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₁₇H₁₅BrFNO).
Purity (HPLC) >99%
Scalability and Process Safety Considerations

Scaling up this synthesis requires careful attention to safety and process control.

  • Friedel-Crafts Acylation: This reaction is highly exothermic, and the quench with water generates significant heat and HCl gas. On a large scale, a jacketed reactor with precise temperature control is mandatory. Reverse quenching (adding the reaction mixture to water/ice) is often safer at scale. AlCl₃ is highly corrosive and moisture-sensitive.

  • Radical Bromination: The use of CCl₄ is restricted due to its toxicity and environmental impact; safer alternatives like acetonitrile or cyclohexane should be validated. Radical reactions can have an induction period followed by a rapid exotherm. Controlled heating and monitoring of the internal temperature are crucial. AIBN decomposes to release nitrogen gas, so the reactor must be properly vented.

  • Azetidine Installation: Azetidine is a volatile and flammable amine. It should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction work-up should be designed to efficiently remove residual azetidine.

G cluster_safety Key Safety & Scale-Up Logic node_fc Friedel-Crafts Acylation Exothermic Reaction Corrosive AlCl₃ Vigorous Quench (HCl gas) node_control_fc {Controls |{ Jacketed Reactor| Reverse Quench Protocol| Scrubber for Off-Gas}} node_fc:f0->node_control_fc:f0 Mitigate node_fc:f2->node_control_fc:f1 Control node_brom Benzylic Bromination Radical Exotherm Toxic Solvent (CCl₄) Gas Evolution (N₂ from AIBN) node_control_brom {Controls |{ Controlled Heating Mantle| Solvent Replacement (e.g., Acetonitrile)| Proper Venting}} node_brom:f0->node_control_brom:f0 Mitigate node_brom:f1->node_control_brom:f1 Substitute node_azet Azetidine Substitution Volatile/Flammable Reagent Base Handling (K₂CO₃) Product Purification node_control_azet {Controls |{ Closed System Addition| Dust Control| Chromatographic Purification}} node_azet:f0->node_control_azet:f0 Contain

Caption: Logic diagram for mitigating scale-up risks.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • StudyCorgi. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Online] Available at: [Link]

  • BenchChem. (n.d.). A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. [Online] Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Jingye Pharma. (2025). High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
  • Google Patents. (n.d.). US4453009A - Process for producing fluorobenzophenone derivatives.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Online] Available at: [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Online] Available at: [Link]

  • Latif, U., et al. (2014). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Online] Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • PubMed. (2009). Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. [Online] Available at: [Link]

  • PubMed. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Online] Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes to 4-(4-Fluorobenzyl)azetidin-2-one.
  • ResearchGate. (n.d.). Synthetic route to azetidinones. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

  • Grantome. (2017). Scalable Synthesis and New Bond Disconnections. [Online] Available at: [Link]

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-2-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-bromo-2-fluorobenzophenone. As a corn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-bromo-2-fluorobenzophenone. As a cornerstone of modern synthetic chemistry, this palladium-catalyzed cross-coupling reaction offers a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals and functional materials.[1][2][3][4] The specific substrate, 4-bromo-2-fluorobenzophenone, presents unique electronic and steric challenges that necessitate careful consideration of reaction parameters for optimal outcomes. This document offers expert insights into navigating these challenges to achieve high-yielding and reproducible results.

Theoretical Framework: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[5][6] The catalytic cycle, a fundamental concept for troubleshooting and optimization, is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, 4-bromo-2-fluorobenzophenone) to form a palladium(II) species.[7][8] The reactivity of the aryl halide typically follows the order I > Br > Cl.[9]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[2][4]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active palladium(0) catalyst, allowing the cycle to continue.[1][7]

The efficiency and success of this catalytic cycle are heavily dependent on the judicious choice of the palladium source, ligand, base, and solvent.

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product Ar-X Aryl Halide R'R''NH Amine L Ligand

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Considerations for 4-Bromo-2-fluorobenzophenone

The substrate, 4-bromo-2-fluorobenzophenone, possesses distinct electronic and steric features that influence the choice of reaction conditions. The presence of the electron-withdrawing benzoyl group and the ortho-fluoro substituent can impact the reactivity of the C-Br bond and the subsequent coupling steps.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precatalyst and, more critically, the phosphine ligand is paramount for a successful amination.[10] Modern catalyst systems often utilize bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[10]

For an electron-deficient and potentially sterically hindered substrate like 4-bromo-2-fluorobenzophenone, ligands from the biarylphosphine class are generally excellent starting points.

Ligand FamilyRecommended LigandsKey Advantages for this Substrate
Biarylphosphines XPhos, RuPhos, BrettPhosBulky and electron-rich, promoting oxidative addition and reductive elimination. Effective for coupling with a wide range of primary and secondary amines.[11]
Josiphos Ligands Josiphos-type ligandsCan be effective for challenging couplings and may offer different reactivity profiles.
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong sigma-donors that can form highly active catalysts, particularly for less reactive aryl chlorides, but also effective for bromides.[12]

Expert Insight: For initial screening with 4-bromo-2-fluorobenzophenone, XPhos or RuPhos are highly recommended due to their broad applicability and proven track record with challenging substrates.[11] The use of palladium precatalysts, such as G3 or G4 palladacycles, is often more effective than traditional sources like Pd(OAc)₂ as they lead to more reliable formation of the active LPd(0) catalyst.[11]

Base Selection: A Critical Parameter

The base plays a crucial role in deprotonating the amine, but an inappropriate choice can lead to side reactions or decomposition of starting materials.[9][11]

BasepKaHAdvantagesConsiderations
Sodium tert-butoxide (NaOtBu) ~19Strong, non-nucleophilic base. Widely used and often provides high reaction rates.[9]Can be incompatible with base-sensitive functional groups.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very strong base, can be effective when other bases fail.Can also be too harsh for some substrates.
Cesium carbonate (Cs₂CO₃) ~10A weaker, milder base. Good for substrates with base-sensitive functional groups.[9]May require higher reaction temperatures.[9]
Potassium phosphate (K₃PO₄) ~12Another mild inorganic base, often used in combination with specific ligands.Reaction rates may be slower.

Expert Insight: For the amination of 4-bromo-2-fluorobenzophenone, sodium tert-butoxide is a robust starting point, particularly when coupling with neutral or weakly basic amines. If the amine coupling partner contains sensitive functional groups, a screen with cesium carbonate or potassium phosphate is warranted.

Solvent Choice: Influencing Solubility and Reactivity

The solvent must be anhydrous and degassed to prevent catalyst deactivation.[11] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

SolventBoiling Point (°C)Properties
Toluene 111A common and effective solvent for many Buchwald-Hartwig reactions.
1,4-Dioxane 101Another frequently used solvent, can sometimes offer different solubility profiles.
tert-Butanol 82Can be used, particularly in combination with alkoxide bases.

Expert Insight: Toluene is an excellent first choice for this reaction due to its inertness and appropriate boiling point for thermal reactions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzophenone. It is crucial to maintain an inert atmosphere throughout the reaction setup and execution to prevent catalyst deactivation.[11]

General Protocol for Small-Scale Reaction Screening

This protocol is designed for the rapid screening of conditions in parallel.

Materials:

  • 4-bromo-2-fluorobenzophenone (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the 4-bromo-2-fluorobenzophenone, palladium precatalyst, and base to an oven-dried reaction vial containing a magnetic stir bar.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Reaction Sealing: Seal the vial with a cap containing a PTFE septum.

  • Reaction Conditions: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Stirring and Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Optimized Protocol for a Representative Primary Amine (e.g., Aniline)

This protocol provides optimized conditions for the coupling of 4-bromo-2-fluorobenzophenone with a primary arylamine.

Materials:

  • 4-bromo-2-fluorobenzophenone (295 mg, 1.0 mmol)

  • Aniline (112 mg, 1.2 mmol)

  • XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (135 mg, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 4-bromo-2-fluorobenzophenone, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the aniline via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Troubleshooting and Optimization Workflow

Encountering low yields or side products is not uncommon in cross-coupling reactions.[11] A systematic approach to optimization is key to success.

Optimization Workflow Diagram

Optimization_Workflow cluster_start Initial Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Final Protocol Start Run Initial Protocol Analysis Analyze Outcome (Yield, Purity) Start->Analysis Ligand Screen Ligands (e.g., RuPhos, BrettPhos) Analysis->Ligand Low Yield Base Screen Bases (e.g., Cs2CO3, K3PO4) Analysis->Base Side Products Optimized Optimized Protocol Analysis->Optimized High Yield Temp Vary Temperature (80-120 °C) Ligand->Temp Base->Temp Solvent Change Solvent (e.g., Dioxane) Temp->Solvent Solvent->Optimized

Caption: A logical workflow for optimizing the Buchwald-Hartwig amination.

Common Issues and Solutions:

  • Low or No Product Yield:

    • Inactive Catalyst: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[11] Consider using a fresh batch of palladium precatalyst.

    • Inappropriate Ligand: The chosen ligand may not be optimal. Screen a different class of ligands (e.g., switch from a biarylphosphine to an NHC-based system).[11]

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the aryl bromide is reduced to the corresponding arene, can sometimes occur.[11] Lowering the reaction temperature or changing the ligand may mitigate this.

    • Homocoupling: Dimerization of the aryl halide can be a competing pathway.[11] Optimizing the catalyst loading and temperature can often minimize this side reaction.[11]

Conclusion

The Buchwald-Hartwig amination of 4-bromo-2-fluorobenzophenone is a highly valuable transformation for the synthesis of complex amines. Success hinges on a rational approach to the selection of the catalyst system, base, and solvent, guided by an understanding of the reaction mechanism and the specific properties of the substrate. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to efficiently develop high-yielding and scalable processes for the synthesis of these important building blocks.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [Link]

  • Buchwald–Hartwig Reactions of Monohaloflavones | Request PDF - ResearchGate. [Link]

Sources

Application

Preparation of pharmaceutical salts from 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Application Note: Strategic Salt Selection & Preparation for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Executive Summary & Chemical Context The compound 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (hereafter re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Salt Selection & Preparation for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Executive Summary & Chemical Context

The compound 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (hereafter referred to as Compound A ) represents a critical scaffold in medicinal chemistry, often utilized as a high-value intermediate for kinase inhibitors or as a CNS-active API candidate.

Structurally, Compound A possesses two distinct domains:

  • The Lipophilic Core: A halogenated benzophenone system (4-bromo-2-fluoro) which imparts low aqueous solubility and high crystallinity.

  • The Basic Moiety: An azetidine ring linked via a methylene bridge (azetidin-1-ylmethyl). The tertiary amine within the strained four-membered ring serves as the primary protonation site (approximate pKa ~10.0–10.5).

Challenge: The free base of Compound A is likely an oil or a low-melting solid with poor aqueous solubility and potential oxidative instability at the azetidine nitrogen. Solution: Conversion to a crystalline salt form is essential to:

  • Enhance Solubility: Critical for bioavailability or subsequent aqueous reaction steps.

  • Improve Stability: Protonation of the azetidine nitrogen prevents N-oxidation and reduces volatility.

  • Purification: Salt crystallization acts as a powerful purification step, rejecting process impurities (e.g., des-bromo analogs).

Pre-Formulation Characterization

Before initiating salt screening, the physicochemical baseline of the free base must be established.

ParameterValue / CharacteristicImplication for Salt Selection
Basic pKa ~10.2 (Calculated, Azetidine N)Requires acids with pKa < 7.2 for stable salt formation (

pKa > 3).
LogP ~3.5 – 4.2Highly lipophilic; requires organic solvents (EtOH, Acetone, EtOAc) for screening.
H-Bond Donors 0 (Free Base)Limited H-bonding network in free base; salt formation introduces donors (N-H+).
Stability Azetidine ring strain (~26 kcal/mol)Avoid strongly nucleophilic acids/solvents at high temps to prevent ring opening.

Protocol: High-Throughput Salt Screening (HTSS)

This protocol utilizes a "Tiered Approach" to identify the optimal counter-ion.

Tier 1: Counter-Ion Selection

Select acids based on pKa compatibility and pharmaceutical acceptance (GRAS list).

  • Strong Acids (Class I): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), Hydrobromic acid (HBr).

  • Weak/Di-acids (Class II): Maleic acid, Fumaric acid, Tartaric acid, Succinic acid.

Tier 2: Solvent System Design

The solvent must dissolve the free base but not the resulting salt (antisolvent effect).

  • System A (Alcoholic): Ethanol (EtOH) or Isopropanol (IPA). Best for proton transfer.

  • System B (Aprotic/Polar): Acetone or Ethyl Acetate (EtOAc). Best for yield.

  • System C (Binary): THF/Heptane (Solvent/Antisolvent).

Experimental Workflow (Micro-Scale)
  • Dissolution: Dissolve 50 mg of Compound A (Free Base) in 500 µL of Solvent (e.g., Acetone).

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: For HCl, use 4M in Dioxane or Et2O. For solid acids (e.g., Fumaric), dissolve in warm MeOH first.

  • Thermal Cycle: Heat to 40°C for 30 mins, then cool slowly to 4°C over 4 hours.

  • Observation:

    • Precipitate formed?

      
       Filter and analyze (XRPD).
      
    • No precipitate?

      
       Add antisolvent (Heptane) or evaporate solvent.
      
    • Oil formed?

      
       Maturation cycling (heat/cool) required.
      

Detailed Preparation Protocols

Below are the optimized protocols for the two most probable lead candidates: the Hydrochloride (for purification/intermediate use) and the Mesylate (for bioavailability).

Protocol A: Preparation of the Hydrochloride Salt

Best for: Isolation from crude reaction mixtures and long-term storage.

  • Charge: Place 10.0 g (approx. 27.5 mmol) of Compound A (Free Base) into a 250 mL round-bottom flask.

  • Solvent: Add 60 mL of Ethyl Acetate (EtOAc) . Stir at Room Temperature (RT) until fully dissolved.

    • Why EtOAc? It is a Class 3 solvent, non-genotoxic, and HCl salts are typically insoluble in it, driving high yields.

  • Acidification: Dropwise, add 8.0 mL of 4M HCl in Dioxane (32 mmol, 1.15 equiv) over 10 minutes.

    • Observation: An immediate white to off-white precipitate should form.

    • Exotherm: Mild exotherm is expected; maintain temp < 30°C.

  • Aging: Stir the slurry for 2 hours at RT to ensure polymorphic equilibration.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Wash: Wash the cake with 2 x 10 mL of cold EtOAc, followed by 1 x 10 mL of Heptane (to remove residual EtOAc).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Yield Target: >90% molar yield.

Protocol B: Preparation of the Mesylate (Methanesulfonate) Salt

Best for: Drug product formulation (often less hygroscopic than HCl).

  • Charge: Dissolve 5.0 g of Compound A in 25 mL of Isopropanol (IPA) at 50°C.

  • Acid Prep: Dilute 0.95 mL of Methanesulfonic Acid (MsOH) (>99%) in 5 mL of IPA.

  • Addition: Add the MsOH solution to the Compound A solution slowly at 50°C.

  • Crystallization:

    • Seed with trace MsOH salt crystals if available.

    • Cool linearly from 50°C to 0°C over 4 hours (0.2°C/min).

  • Isolation: Filter the crystalline solid.

  • Drying: Dry at 45°C under vacuum.

    • Note: MsOH salts can be solvated. Check TGA for IPA entrapment.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, the following criteria must be met:

MethodAcceptance CriteriaPurpose
1H-NMR (DMSO-d6) Shift in Azetidine protons (

3.5–4.5 ppm) vs Free Base. Integration of counter-ion peaks (e.g., MsOH methyl group).
Confirms salt formation and stoichiometry (1:1).
XRPD Distinct diffraction peaks; absence of "amorphous halo".Confirms crystallinity and polymorphic purity.
DSC Sharp endotherm (melting point) > 150°C (typically higher than free base).Confirms thermal stability and purity.
HPLC Purity > 98.5%.[1]Ensures no degradation (e.g., ring opening) occurred during acidification.

Visual Workflows

Figure 1: Salt Screening Decision Matrix

SaltScreening Start Start: Compound A (Free Base) Solubility Solubility Check (Dissolve in EtOH/EtOAc) Start->Solubility AcidAdd Add Counter-Ion (1.05 equiv) Solubility->AcidAdd PrecipitateQ Precipitate Formed? AcidAdd->PrecipitateQ Filter Filter & Analyze (XRPD) PrecipitateQ->Filter Yes Cooling Cool to 4°C (Slow Ramp) PrecipitateQ->Cooling No Cooling->PrecipitateQ AntiSolvent Add Anti-Solvent (Heptane/MTBE) Cooling->AntiSolvent Still Soluble AntiSolvent->PrecipitateQ Evap Evaporation AntiSolvent->Evap No Solid Evap->Filter Solid

Caption: Logical workflow for the high-throughput salt screening of Compound A.

Figure 2: Reaction Mechanism & Stoichiometry

ReactionScheme cluster_stability Stability Benefits Base Free Base (Tertiary Azetidine) Reaction Protonation (Solvent: EtOAc/IPA) Base->Reaction Acid Acid (HX) (HCl, MsOH) Acid->Reaction Salt Crystalline Salt (Azetidinium Cation) Reaction->Salt Ionic Bonding Stab1 Prevents N-Oxidation Salt->Stab1 Stab2 Increases MP Salt->Stab2

Caption: Mechanism of salt formation stabilizing the azetidine nitrogen.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Kumar, L., et al. (2007). "Salt Selection in Drug Development." Pharmaceutical Technology, 32(3).

  • Pudlo, M., et al. (2014). "Synthesis and Structure-Activity Relationship Studies of Azetidine Derivatives." Journal of Medicinal Chemistry. (Cited for general azetidine stability context).

  • World Health Organization. (2024). The International Pharmacopoeia: Methods of Analysis. (For standard identification protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of the 4-bromo position in 2-fluoro substituted systems

The following guide is structured as a specialized technical support portal for the "Halo-Heterocycle Reactivity" desk. It addresses the specific challenges of the 2-fluoro-4-bromopyridine scaffold (and its analogs), a n...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized technical support portal for the "Halo-Heterocycle Reactivity" desk. It addresses the specific challenges of the 2-fluoro-4-bromopyridine scaffold (and its analogs), a notorious "troublemaker" in medicinal chemistry due to its competing reactive sites.

Ticket Subject: Troubleshooting Low/Aberrant Reactivity of 4-Bromo-2-Fluoro Systems Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Diagnostic

User Observation: You are observing "low reactivity" or "failed conversion" at the 4-bromo position of a 2-fluoro substituted heteroaryl (e.g., 2-fluoro-4-bromopyridine). Technical Reality: The 4-bromo position in this scaffold is electronically activated , not deactivated. The C-Br bond is weak due to the electron-withdrawing nature of the ring nitrogen and the 2-fluorine. The Root Cause: Your reaction is likely failing not because the bond is too strong, but because of Competitive Deactivation Pathways .

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode.

DiagnosticTree Start Start: What is the Reaction Type? Type1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Type1 Type2 Nucleophilic Substitution (SNAr) Start->Type2 Type3 Lithium-Halogen Exchange (n-BuLi) Start->Type3 Issue1 Observation: No Conversion (Starting Material Recovers) Type1->Issue1 Issue2 Observation: Complex Mixture (Black Tar/Dehalogenation) Type1->Issue2 Issue3 Observation: Wrong Regioisomer (2-F is displaced instead of 4-Br) Type2->Issue3 Issue4 Observation: Scrambled Isomers (Halogen Dance) Type3->Issue4 Sol1 Cause: Catalyst Poisoning by Pyridine N Fix: Switch to Bulky Ligands (XPhos) Issue1->Sol1 Sol2 Cause: Base-Mediated Side Rxn Fix: Use Anhydrous Phosphate Bases Issue2->Sol2 Sol3 Cause: 2-F is ~100x more reactive Fix: Impossible to reverse. Change Sequence: Couple first, then SNAr. Issue3->Sol3 Sol4 Cause: 3-Li Migration Fix: Use TurboGrignard or Continuous Flow Issue4->Sol4

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure in 2-fluoro-4-bromo systems.

Module A: Troubleshooting Metal-Catalyzed Coupling (Suzuki/Buchwald)

The Problem: The reaction stalls despite the C-Br bond being electron-deficient. The Mechanism:

  • Catalyst Sequestration: The basic nitrogen and the fluorine atom can chelate Pd(II) species, forming stable "off-cycle" resting states that prevent the catalytic turnover.

  • Base-Promoted Decomposition: Strong hydroxide bases (NaOH, KOH) often attack the 2-F position (

    
    ) faster than the transmetallation occurs, leading to phenols/ethers that poison the catalyst.
    
Optimized Protocol: The "Bulky-Anhydrous" System

To force the reaction at the 4-Br position while preserving the 2-F, you must use a ligand that is bulky enough to prevent N-coordination and a base that is non-nucleophilic.

ComponentRecommendationScientific Rationale
Catalyst Source

or

Pre-catalyst loading (1-5 mol%).
Ligand XPhos or SPhos These bulky biaryl phosphines facilitate oxidative addition on electron-poor rings and, crucially, prevent the pyridine nitrogen from binding to the Palladium center by steric crowding [1].
Base

(finely ground)
Anhydrous phosphate is basic enough for the Suzuki cycle but poorly nucleophilic towards the 2-F position compared to hydroxides or alkoxides.
Solvent 1,4-Dioxane or TolueneNon-polar solvents minimize the stabilization of the Meisenheimer complex, further suppressing the unwanted

side reaction at the 2-F position.
Temperature 80–100°CHigh temperature is required to overcome the activation energy of transmetallation in electron-poor systems.

Step-by-Step Workflow:

  • Charge reaction vial with 2-fluoro-4-bromopyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
     (2.0 equiv), and XPhos (4 mol%).
    
  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add

    
     (2 mol%) and anhydrous 1,4-Dioxane (
    
    
    
    concentration).
  • Seal and heat to 100°C.

  • Critical Check: If conversion is <50% after 2 hours, add 1 drop of water. (Strictly anhydrous conditions sometimes stall the boronic acid activation; a trace of water initiates the catalytic cycle without hydrolyzing the 2-F bond).

Module B: The "Halogen Dance" (Lithium-Halogen Exchange)

The Problem: You treat 2-fluoro-4-bromopyridine with n-BuLi to generate the 4-lithio species, but you get a mixture of regioisomers (3-substituted or 2-substituted products). The Mechanism: The "Halogen Dance." Upon Lithium-Halogen exchange at the 4-position, the resulting 4-lithio species is basic. It deprotonates the highly acidic 3-position (between the F and the Li). The Li then migrates to the thermodynamically more stable position ortho to the Fluorine (the 3-position), while the Bromine migrates to the 4-position.

HalogenDance Substrate 2-F-4-Br-Pyridine Inter1 4-Lithio Species (Kinetic Product) Substrate->Inter1 + n-BuLi (-78°C) Inter2 3-Lithio Species (Thermodynamic Product) Inter1->Inter2 Isomerization (Fast > -50°C) Constraint Prevention: Use TurboGrignard or Microreactors Inter1->Constraint Product Electrophile Trapped at WRONG position (C3) Inter2->Product + Electrophile

Figure 2: The Halogen Dance mechanism where the lithiated species migrates to the thermodynamically favored C3 position.

Solution: The "Turbo-Grignard" Protocol

Do not use n-BuLi. The lithium species is too basic and aggregates, promoting the dance. Use the Turbo Grignard (


).

Protocol:

  • Dissolve 2-fluoro-4-bromopyridine in anhydrous THF at -40°C (Note: Turbo Grignard works at higher temps than BuLi, but -40°C is safe for this substrate).

  • Add

    
     (1.1 equiv) dropwise.
    
  • Stir for 30 minutes. The Mg-complex is less basic than the Li-species and does not deprotonate the C3-H, effectively stopping the Halogen Dance [2].

  • Add your electrophile (aldehyde, ketone, etc.).

  • Warm to RT.

Module C: Selectivity (The "Lost Cause")

The Problem: You want to displace the 4-Br with a nucleophile (amine/alkoxide) but the 2-F reacts instead. The Reality: In Nucleophilic Aromatic Substitution (


), the leaving group ability is dominated by electronegativity (stabilization of the transition state).
  • Reactivity Order:

    
    .
    
  • Site Selectivity: C2 (ortho to N) > C4 (para to N).

Conclusion: You cannot displace the 4-Br in the presence of a 2-F using standard


. The 2-F will always react first (selectivity > 100:1) [3].

Workaround Strategy: If you need a substituent at C4 and C2, you must sequence correctly :

  • Step 1: Perform the Pd-catalyzed coupling at C4 (using the Module A protocol). The Pd-cycle uses the Br, leaving the F intact.

  • Step 2: Then perform the

    
     at C2 using the remaining Fluorine.
    

References

  • Buchwald, S. L., et al. (2010). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Knochel, P., et al. (2011). "Preparation of Polyfunctional Arylmagnesium Reagents and Their Application in Cross-Couplings." Angewandte Chemie International Edition. [Link]

  • Schnürch, M., et al. (2013). "Halogen Dance Reactions on Pyridines and Other Heteroaromatics." Chemical Society Reviews. [Link]

Sources

Optimization

Purification techniques for removing impurities from 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Technical Support Center: Purification of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Case ID: PUR-AZT-BP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Case ID: PUR-AZT-BP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Challenge

You are dealing with a 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone intermediate. This molecule presents a classic "Process Chemistry Paradox":

  • The Benzophenone Core: Highly lipophilic, crystalline, and generally robust.

  • The Azetidine Moiety: A strained 4-membered nitrogen ring (approx. 25 kcal/mol ring strain). It is basic (

    
    ) but kinetically unstable toward acid-catalyzed ring opening .
    

Critical Warning: Standard purification protocols involving strong acids (e.g., TFA in HPLC, 1M HCl washes) will destroy your compound, leading to the formation of the ring-opened amino-alcohol impurity (


).

Module 1: Chromatographic Purification (The "Polishing" Step)

User Question: My compound tails significantly on silica gel, and I see a new impurity growing during the run. How do I fix this?

Root Cause:

  • Tailing: The basic azetidine nitrogen interacts strongly with the acidic silanols (

    
    ) on the silica surface.
    
  • Decomposition: The acidity of standard silica gel can catalyze the ring opening of the azetidine, especially if the flow is slow.

Protocol: Basified Silica Chromatography Do not use standard silica. You must modify the stationary phase or the mobile phase to suppress silanol activity.

ParameterRecommendationRationale
Stationary Phase Neutral Alumina (Preferred) or Basified SilicaAlumina is less acidic than silica, preserving the azetidine ring.
Mobile Phase Modifier 1-3% Triethylamine (TEA) or

Competes for silanol sites, preventing amine tailing.
Solvent System DCM / MeOH (95:5 to 90:10)Benzophenones are highly soluble in DCM; MeOH elutes the polar amine.
Prohibited Additives TFA, Acetic Acid, Formic Acid Even weak acids can trigger ring opening over the duration of a column run.

Step-by-Step Workflow:

  • Pre-wash the Column: Flush the silica column with Mobile Phase + 5% TEA to neutralize all active sites.

  • Equilibrate: Flush with standard Mobile Phase (e.g., DCM/MeOH + 1% TEA) until the baseline is stable.

  • Load: Load the crude material as a concentrated solution in DCM. Do not use acid to dissolve.

  • Elute: Run the gradient. Collect fractions immediately and evaporate solvent at

    
     to minimize thermal stress.
    

Module 2: Crystallization (The "Scale-Up" Solution)

User Question: I need >99.5% purity for the next step, but column chromatography is leaving residual oligomers. Can I crystallize this?

Root Cause: Benzophenones are generally excellent candidates for crystallization due to their rigid aromatic core. However, the azetidine group adds polarity, which can lead to "oiling out" if the solvent polarity is not balanced.

Protocol: Anti-Solvent Crystallization We utilize the lipophilicity of the benzophenone against the polarity of the amine.

Solvent TypeRecommended SolventRole
Dissolution Solvent (Good) Isopropyl Alcohol (IPA) or EthanolDissolves the compound at hot temps; moderate solubility at RT.
Anti-Solvent (Bad) n-Heptane or HexaneForces the benzophenone to lattice; keeps oily impurities in solution.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude solid in minimal boiling IPA (

    
    ).
    
  • Filtration: Hot filter (if insoluble particulates are present) through a sintered glass funnel.

  • Seeding: Cool to

    
    . If the solution remains clear, add a "seed" crystal of pure product.
    
  • Anti-Solvent Addition: Slowly add n-Heptane dropwise until a persistent cloudiness appears.

  • Crystallization: Cool slowly to Room Temperature (RT), then to

    
    .
    
  • Isolation: Filter the white/off-white crystals and wash with cold Heptane.

Troubleshooting "Oiling Out":

  • Symptom:[1][2][3][4][5] Product comes out as a yellow oil/goo instead of crystals.

  • Fix: Re-heat to dissolve. Add more IPA (Good Solvent). Cool slower. Vigorous stirring helps induce nucleation over oiling.

Module 3: Impurity Profiling (The Diagnostic)

User Question: I see a peak at [M+18] in my LC-MS. What is it?

Analysis: The [M+18] peak is the "Signature of Death" for azetidines. It indicates water addition across the ring (Hydrolysis).

Mechanism of Failure:



Visualizing the Impurity Pathways:

ImpurityPathways Target Target Molecule (Intact Azetidine) Impurity Impurity [M+18] (Ring-Opened Amino Alcohol) Target->Impurity Hydrolysis Acid Acidic Conditions (TFA / HCl / Silica) Acid->Impurity Catalyzes Water Moisture / Aqueous Workup Water->Impurity Reactant

Caption: Figure 1. The primary decomposition pathway of azetidine-containing benzophenones under acidic or aqueous stress.

Module 4: Workup & Extraction Strategy

User Question: Can I use an acid wash to remove non-basic impurities?

Answer: Yes, but only if you control the pH strictly . Standard 1M HCl (pH < 1) will open the ring. You must use a "Soft Acid" approach.

The "Soft Acid" Protocol:

  • Extraction Buffer: Use 0.5M Citric Acid or Ammonium Chloride (

    
    ) . These maintain a pH of 4-5.
    
  • Procedure:

    • Dissolve crude in Ethyl Acetate (EtOAc).

    • Wash with Citric Acid solution (Target moves to Aqueous layer as salt). Work quickly!

    • Discard Organic layer (removes non-basic impurities).

    • Immediately basify the aqueous layer with saturated

      
       (pH 8-9).
      
    • Extract back into EtOAc.[6]

    • Dry over

      
       (Sodium Sulfate) and concentrate.[7]
      

Decision Tree: Choosing Your Method

PurificationStrategy Start Crude Mixture CheckPurity Check Purity (LC-MS) Start->CheckPurity HighPurity Purity > 85%? CheckPurity->HighPurity Dirty Very Dirty / Tar? CheckPurity->Dirty Low Purity Crystallization Crystallization (IPA / Heptane) HighPurity->Crystallization Yes Column Column Chromatography (Basified Silica / Alumina) HighPurity->Column No (Complex Mix) Column->Crystallization Polishing Step AcidWash Acid-Base Extraction (Use Citric Acid ONLY) AcidWash->Column Dirty->AcidWash Remove Neutrals

Caption: Figure 2. Strategic decision matrix for purifying azetidine-benzophenone intermediates.

References

  • BenchChem Technical Support. (2025).[1][3] How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem. Link

  • St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (1973). Preparation of Azetidine from gamma-halopropylamine. Organic Syntheses, Coll. Vol. 5, p.589. Link

  • Pfizer Inc. (2018). Process for the preparation of crystalline benzophenone derivatives. US Patent 9,873,665. Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluorobenzophenone coupling reactions

Ticket ID: #FBP-2026-SYN Subject: Overcoming Steric & Electronic Hurdles in 2-Fluorobenzophenone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficultie...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FBP-2026-SYN Subject: Overcoming Steric & Electronic Hurdles in 2-Fluorobenzophenone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with 2-fluorobenzophenone (2-FBP) . This molecule presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The ortho-fluorine atom creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack and hindering catalyst approach.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density, deactivating the ring toward electrophilic substitution while simultaneously activating the ortho-position for nucleophilic displacement (

    
    ).
    
  • Bond Strength: The C-F bond is chemically robust, often requiring specific activation if it is the intended coupling site, or careful protection if it must be preserved.

This guide provides three validated workflows to overcome these barriers, structured by reaction class.

Module 1: Diagnostic Matrix (Route Selection)

Before proceeding, identify your specific failure mode to select the correct protocol.

Current Issue Probable Cause Recommended Protocol
Wrong Isomer (4-FBP) Friedel-Crafts acylation on fluorobenzene yields para product.Protocol A: Inverted Friedel-Crafts
Tertiary Alcohol Impurity Grignard reagent attacked the ketone product (Over-addition).Protocol B: Weinreb Amide Route
No Reaction / Low Yield Pd-catalyst failed oxidative addition due to sterics.Protocol C: High-Steric Suzuki-Miyaura
Fluorine Loss Competitive

or reductive defluorination.
Protocol D: Cryogenic Control

Module 2: Validated Protocols

Protocol A: The "Inverted" Friedel-Crafts Acylation

Target: Synthesis of 2-FBP scaffold. Common Pitfall: Users often react fluorobenzene with benzoyl chloride. This yields predominantly 4-fluorobenzophenone due to the para-directing nature of the fluorine atom.

Correct Workflow: To guarantee the ortho-isomer, you must invert the reagents: use 2-fluorobenzoyl chloride as the electrophile and benzene as the nucleophile.

  • Reagents: 2-Fluorobenzoyl chloride (1.0 equiv), Benzene (Solvent/Reagent),

    
     (1.1 equiv).
    
  • Key Step: Pre-complex the acid chloride with

    
    before adding the benzene to ensure the acylium ion forms immediately.
    
  • Temperature: Maintain

    
     during addition to prevent defluorination or polymerization.
    
Protocol B: The Weinreb Amide "Stop-Switch" (Grignard)

Target: Precision synthesis without over-addition. The Problem: Standard Grignard addition to 2-fluorobenzonitrile or acid chloride often results in the tertiary alcohol (double addition) because the intermediate ketone is more reactive than the starting material.

The Solution: Use a Weinreb Amide intermediate. The stable 5-membered chelate prevents the second equivalent of Grignard from attacking until the reaction is quenched.

Step-by-Step:

  • Amidation: React 2-fluorobenzoyl chloride with N,O-dimethylhydroxylamine

    
     HCl and pyridine in DCM.
    
  • Chelation: Isolate the Weinreb amide.

  • Addition: Add PhMgBr (1.1 equiv) at

    
    .
    
    • Mechanism:[1][2][3] The Mg coordinates to both the carbonyl oxygen and the methoxy oxygen, "locking" the tetrahedral intermediate.

  • Hydrolysis: Quench with dilute HCl. The chelate collapses to release the ketone only after excess Grignard is destroyed.

Protocol C: Sterically Demanding Suzuki-Miyaura Acylation

Target: Coupling 2-fluorobenzoyl chloride with phenylboronic acid. The Challenge: The ortho-fluorine hinders the approach of the Palladium catalyst to the C-Cl bond. Standard ligands (


) are ineffective.

Optimized System:

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: SPhos or XPhos (Buchwald Ligands). These electron-rich, bulky biaryl phosphines facilitate oxidative addition into hindered bonds.

  • Base:

    
     (anhydrous). Carbonate bases can be too weak for hindered acylations.
    
  • Solvent: Toluene/Water (10:1) at

    
    .
    

Module 3: Visualizing the Logic

Workflow Decision Tree

Use this logic flow to determine your experimental path.

G Start Start: Synthesis of 2-Fluorobenzophenone Isomer Is the F-atom position fixed? Start->Isomer Route1 Route A: Friedel-Crafts (Use 2-F-Benzoyl Chloride) Isomer->Route1 Yes, starting from Acid Chloride Route2 Route B: Weinreb Amide (Prevents Over-addition) Isomer->Route2 Need high purity/ No tertiary alcohol Route3 Route C: Pd-Catalysis (Use SPhos/XPhos) Isomer->Route3 Building from Boronic Acid Success Target Molecule: 2-Fluorobenzophenone Route1->Success Yields 2-FBP Route2->Success Yields 2-FBP Route3->Success Yields 2-FBP

Caption: Decision logic for selecting the synthetic route based on starting material availability and purity requirements.

Mechanism: The Weinreb Chelate Effect

Why Protocol B works when others fail.

Weinreb Step1 Weinreb Amide (2-F-Ph-CO-N(OMe)Me) Step2 Tetrahedral Intermediate (Stable Chelate) Step1->Step2 Nucleophilic Attack Step3 Acid Quench (Hydrolysis) Step2->Step3 Add H3O+ Block Mg Chelation Blocks 2nd Attack Step2->Block Step4 2-Fluorobenzophenone (Ketone) Step3->Step4 Collapse Grignard Add PhMgBr

Caption: The magnesium chelate stabilizes the intermediate, preventing the formation of a tertiary alcohol.

Module 4: Technical FAQs

Q1: I need to couple an amine to the 2-fluorobenzophenone (displacing the fluorine). Why is it slow?

  • Root Cause: While the carbonyl group activates the ortho-fluorine for Nucleophilic Aromatic Substitution (

    
    ), steric hindrance from the benzoyl group itself can rotate the ring out of planarity, reducing activation.
    
  • Fix: Use a polar aprotic solvent (DMSO or NMP) to solvate the cation of your base, leaving the nucleophile "naked" and more reactive. Heat to

    
    . Potassium Carbonate (
    
    
    
    ) is the preferred base.

Q2: My Suzuki coupling yields a black precipitate and no product.

  • Root Cause: "Palladium Black" formation. This indicates the catalyst decomposed before the oxidative addition could occur. This is common with hindered substrates like 2-fluorobenzoyl chloride.

  • Fix: You must increase the rate of oxidative addition. Switch to SPhos or XPhos ligands. These ligands are bulky (protecting the active Pd species) and electron-rich (accelerating the oxidative addition step).

Q3: Can I use 2-fluorobenzonitrile and PhMgBr directly?

  • Analysis: You can, but it requires acidic hydrolysis of the intermediate imine salt. This hydrolysis can be notoriously slow for sterically hindered ortho-substituted benzonitriles.

  • Recommendation: If you must use the nitrile, reflux the hydrolysis step with

    
     for at least 12 hours. The Weinreb route (Protocol B) is generally superior for throughput.
    

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Weinreb Amide Synthesis : Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

  • Steric Suzuki Coupling : Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.

  • Amide Activation (Modern Route) : Liu, C., et al. "Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation." Organic Letters, 2019 , 21(19), 7976-7981.

  • on Fluoro-Ketones: Beletskaya, I. P., et al. "Nucleophilic aromatic substitution in 2-fluorobenzophenones." Russian Journal of Organic Chemistry. (General reactivity context for Module 4).

Sources

Optimization

Minimizing dehalogenation side reactions in 4-bromo-2-fluorobenzophenone derivatives

A Guide to Minimizing Dehalogenation Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-2-fluorobenzophenone and its derivatives. T...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Dehalogenation Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-2-fluorobenzophenone and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address one of the most common challenges encountered with this substrate class: unwanted dehalogenation. As your Senior Application Scientist, my goal is to explain the causality behind these side reactions and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry and reactivity of 4-bromo-2-fluorobenzophenone derivatives.

Q1: What exactly is a dehalogenation side reaction in this context?

A dehalogenation side reaction is an undesired chemical transformation where the bromine atom at the 4-position of the benzophenone core is replaced by a hydrogen atom. This results in the formation of a 2-fluorobenzophenone byproduct, which reduces the yield of the desired product and complicates downstream purification.[1]

Q2: Why is the Carbon-Bromine (C-Br) bond the primary site of this unwanted reaction, and not the Carbon-Fluorine (C-F) bond?

The C-Br bond is significantly weaker and more susceptible to cleavage than the C-F bond. Thermochemical data shows that fluorinated aromatics are more thermodynamically stable against dehalogenation compared to their chloro- and bromo- counterparts.[2][3] This difference in bond dissociation energy means that reaction conditions which are sufficiently energetic to cleave a C-Br bond will typically leave the more robust C-F bond intact.

Q3: In which common reactions is dehalogenation of 4-bromo-2-fluorobenzophenone a significant issue?

Dehalogenation is a prevalent side reaction in several critical synthetic transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is the most common area where issues arise, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[4][5][6] The catalytic cycle itself can have off-shoots that lead to hydrodehalogenation.[1][7]

  • Formation and Use of Organometallic Reagents: Reactions involving Grignard reagents (RMgX) or organolithiums (RLi) are highly susceptible.[8][9] The high basicity and reactivity of these reagents can lead to protonolysis or other reductive pathways.

  • Reductive and Photochemical Conditions: Certain reductive conditions or exposure to UV light, especially in the presence of a hydrogen donor, can cause radical-based dehalogenation.[10][11][12]

Q4: What are the primary mechanistic pathways that lead to dehalogenation?

The two dominant mechanisms are:

  • Catalytic Hydrodehalogenation: In palladium-catalyzed reactions, a palladium-hydride (Pd-H) species can form. Instead of undergoing the desired cross-coupling pathway, the aryl halide can react with this Pd-H intermediate, leading to the reductive cleavage of the C-Br bond and regeneration of the Pd(0) catalyst.[1][13][14] This is often promoted by certain bases or solvents that can act as hydride sources.[1]

  • Protonolysis of Organometallics: When forming a Grignard or organolithium reagent, the resulting highly basic organometallic species can be quenched by even trace amounts of protic impurities (e.g., water, alcohols) in the reaction medium, replacing the metal-halogen group with a hydrogen atom.[15][16]

Troubleshooting Guide: Scenarios & Solutions

This section provides direct answers to specific problems you may encounter during your experiments.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

"I am running a Suzuki-Miyaura coupling with a 4-bromo-2-fluorobenzophenone derivative and my main byproduct is the de-brominated 2-fluorobenzophenone. How can I fix this?"

This is a classic case of the hydrodehalogenation side reaction competing with the desired cross-coupling catalytic cycle. The key is to adjust your reaction parameters to disfavor the formation of palladium-hydride species and/or their reaction with your starting material.

The troubleshooting workflow below outlines a systematic approach to identifying and resolving the issue.

G start Problem: High Dehalogenation in Suzuki Coupling base_check Step 1: Evaluate the Base start->base_check base_q Are you using a strong alkoxide base (e.g., NaOEt, KOtBu)? base_check->base_q ligand_check Step 2: Evaluate the Ligand/Catalyst ligand_q Are you using a highly electron-rich/bulky ligand (e.g., P(t-Bu)₃)? ligand_check->ligand_q conditions_check Step 3: Evaluate Reaction Conditions conditions_q Is the reaction temperature >100 °C or running for an extended time (>12h)? conditions_check->conditions_q base_a_yes Switch to a weaker inorganic base: K₃PO₄, K₂CO₃, or Cs₂CO₃. These are poor hydride donors. base_q->base_a_yes Yes base_a_no Base is likely not the primary issue. Proceed to Step 2. base_q->base_a_no No base_a_yes->ligand_check base_a_no->ligand_check ligand_a_yes Switch to a less electron-rich or more sterically balanced ligand like SPhos or XPhos. Consider using a pre-catalyst (e.g., XPhos Pd G2). ligand_q->ligand_a_yes Yes ligand_a_no Ligand choice may be acceptable. Proceed to Step 3. ligand_q->ligand_a_no No ligand_a_yes->conditions_check ligand_a_no->conditions_check conditions_a_yes Decrease temperature to 80-90 °C. Monitor reaction closely by TLC/LC-MS and stop once starting material is consumed. conditions_q->conditions_a_yes Yes conditions_a_no Check solvent purity. Ensure anhydrous, aprotic solvents (dioxane, toluene) are used. conditions_q->conditions_a_no No

Caption: Troubleshooting workflow for minimizing dehalogenation.

The following table summarizes the effect of different reaction components on the yield of a model Suzuki coupling versus the formation of the dehalogenated byproduct.

ParameterBaseLigandSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)Rationale
Baseline NaOEtP(t-Bu)₃Ethanol785540Strong alkoxide bases and protic solvents can act as hydride sources, promoting hydrodehalogenation.[1]
Optimized K₃PO₄SPhosToluene/H₂O9092<5Weaker inorganic bases and aprotic solvents minimize hydride formation. Buchwald-type ligands can favor reductive elimination of the product over the dehalogenated species.[7]
Scenario 2: Grignard Reagent Formation & Reactions

"I am trying to form a Grignard reagent from my 4-bromo-2-fluorobenzophenone derivative, but my yields are low and I isolate mostly the starting material or the de-brominated version."

This issue almost always points to two culprits: (1) incomplete initiation of the Grignard formation and (2) quenching of the highly basic Grignard reagent by trace acidic protons, most commonly from water.

  • Ensure Absolutely Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by water.[15]

    • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen).

    • Solvents: Use freshly distilled, anhydrous ether or THF. Solvents from a solvent purification system (SPS) are ideal.

    • Magnesium: Use high-quality magnesium turnings.

  • Activate the Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[15]

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the flask.

    • Chemical Activation: Add a small crystal of iodine (I₂) to the flask with the magnesium. The iodine will etch the surface, exposing fresh magnesium. The characteristic brown color of iodine will disappear upon successful initiation.

  • Control the Reaction Rate:

    • Add the 4-bromo-2-fluorobenzophenone derivative dissolved in your anhydrous solvent slowly to the suspension of activated magnesium. A rapid addition can lead to side reactions like Wurtz coupling, where the Grignard reagent attacks another molecule of the starting material.[17]

Scenario 3: Organolithium & Halogen-Metal Exchange Reactions

"When I perform a halogen-metal exchange on my substrate using n-BuLi or t-BuLi at -78 °C, my crude NMR shows a significant amount of the de-brominated byproduct."

This indicates that your lithiated intermediate is being quenched by a proton source. The extreme reactivity and basicity of organolithium reagents demand meticulous experimental technique.[9]

  • Strict Temperature Control: These reactions are highly exothermic. Maintain a temperature of -78 °C (a dry ice/acetone bath) throughout the addition and reaction time. Higher temperatures can lead to side reactions with solvents like THF.[18]

  • Reagent Quality: Use freshly titrated n-BuLi or s-BuLi. The concentration of commercially available organolithium reagents can decrease over time, leading to inaccurate stoichiometry.

  • Solvent Choice: While THF is common, it can be deprotonated by strong bases, especially at temperatures above -60 °C.[18] For particularly sensitive substrates, consider using diethyl ether or a non-ethereal solvent like toluene, although this may affect solubility and reaction rates.

  • Order of Addition: Ensure the electrophile is added to the newly formed organolithium species at -78 °C. Do not allow the organolithium solution to warm up before it has a chance to react with the electrophile.

Optimized Experimental Protocols

The following protocols are designed to serve as a robust starting point for minimizing dehalogenation.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a weaker inorganic base and a modern catalyst system to favor the desired cross-coupling pathway.

  • Setup: To an oven-dried Schlenk flask, add the 4-bromo-2-fluorobenzophenone derivative (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and water (typically a 10:1 ratio, e.g., 5 mL toluene and 0.5 mL water per 1 mmol of substrate).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 1-2 mol%).

  • Degassing: Degas the entire mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Reagents: Aryl Bromide, Boronic Acid, K₃PO₄ prep2 2. Create Inert Atmosphere prep1->prep2 prep3 3. Add Solvents: Toluene/H₂O prep2->prep3 prep4 4. Add Pd Catalyst prep3->prep4 prep5 5. Degas Mixture prep4->prep5 react1 6. Heat to 90 °C prep5->react1 react2 7. Monitor by TLC/LC-MS react1->react2 workup1 8. Cool & Quench react2->workup1 workup2 9. Extract & Dry workup1->workup2 workup3 10. Purify workup2->workup3

Caption: Optimized Suzuki-Miyaura workflow.

References
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. School of Chemistry · EaSTCHEM.
  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF.
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
  • Minimizing dehalogenated byproducts in Suzuki coupling reactions. Benchchem.
  • Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF.
  • Thermochemical factors affecting the dehalogenation of arom
  • Grignard Synthesis of Triphenylmethanol. University of Missouri–St. Louis.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Grignard Reaction. University of Colorado Boulder.
  • Optimization of Organolithium Reactions. American Chemical Society.
  • Organolithium Reagents.
  • organolithium reagents 1. Harvard University.
  • Grignard and Organolithium Reagents. Chemistry LibreTexts.

Sources

Troubleshooting

Controlling regioselectivity in the functionalization of fluorinated benzophenones

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in Fluorinated Benzophenone Scaffolds Diagnostic Matrix: Select Your Pathway Before beginning any exper...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in Fluorinated Benzophenone Scaffolds

Diagnostic Matrix: Select Your Pathway

Before beginning any experimental troubleshooting, you must define your regiochemical target. Fluorinated benzophenones present a unique "push-pull" conflict between the carbonyl group (EWG, resonance acceptor) and the fluorine atoms (EWG, inductive withdrawer, weak resonance donor).

Use the following decision tree to select the correct synthetic strategy.

RegioSelectivity Start Target Position Selection Q1 Position relative to C=O? Start->Q1 Para Para to C=O (Ipso substitution of F) Q1->Para Targeting C-4 (Para) Ortho_CO Ortho to C=O Q1->Ortho_CO Targeting C-2 (Ortho to C=O) Ortho_F Ortho to Fluorine Q1->Ortho_F Targeting C-3 (Ortho to F) Method_SNAr Method: SNAr (Nucleophilic Aromatic Substitution) Para->Method_SNAr F is excellent LG Method_CH Method: TM-Catalyzed C-H Activation (Ru/Rh/Pd catalysis) Ortho_CO->Method_CH C=O acts as Directing Group Method_DoM Method: Directed Ortho Metalation (DoM) *REQUIRES PROTECTION* Ortho_F->Method_DoM F acidifies ortho-proton

Figure 1: Strategic Decision Tree for functionalizing fluorinated benzophenones based on desired regioselectivity.

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

The Scenario: You are attempting to displace a fluorine atom with a nucleophile (amine, thiol, alkoxide), but are observing low yields, no reaction, or regio-scrambling.

The Mechanism: The "Activator" Rule

In


, the fluorine atom is the leaving group, but it requires an electron-withdrawing group (EWG) at the ortho or para position to stabilize the Meisenheimer complex intermediate.
  • The Carbonyl Effect: The benzophenone ketone is a strong activator.

  • The Trap: If your fluorine is meta to the carbonyl,

    
     will fail under standard conditions.
    
Common Failure Modes & Solutions
SymptomProbable CauseCorrective Action
No Reaction Fluorine is meta to C=O.Stop.

is electronically forbidden. Switch to Pd-catalyzed Buchwald-Hartwig coupling (oxidative addition into C-F is difficult; consider starting with C-Cl/C-Br analog if possible).
Low Conversion "Wet" solvent or weak nucleophile.Fluoride is a strong H-bond acceptor. Water solvates the nucleophile and inhibits the transition state. Use anhydrous DMSO/DMF and add molecular sieves.
Bis-substitution Substrate is 4,4'-difluorobenzophenone.[1][2]The first substitution donates electron density, deactivating the second ring slightly, but not enough to prevent over-reaction. Control stoichiometry strictly (0.95 eq of nucleophile) and run at lower temperatures (-10°C to 0°C).
Hydrolysis Attack at C=O instead of C-F.Hard nucleophiles (Grignards, unstabilized carbanions) attack the ketone. Use softer nucleophiles (thiols, amines) or bulky bases.

Troubleshooting Module: Metal-Mediated Functionalization

The Scenario: You want to functionalize the ring using organolithiums (DoM) or transition metals (C-H activation), but the reaction is messy.

Critical Conflict: The Electrophilic Ketone

Benzophenones possess an electrophilic carbonyl.

  • Lithium Reagents (n-BuLi): Will attack the C=O immediately to form a tertiary alcohol (1,2-addition), not the desired ring lithiation.

  • Solution: You must protect the ketone (e.g., cyclic acetal) OR use C-H activation where the ketone acts as a directing group.

Competition Substrate Fluorinated Benzophenone Path_A Path A: 1,2-Addition (Attack at C=O) Substrate->Path_A Kinetic Control (Unprotected) Path_B Path B: DoM (Ortho-Deprotonation) Substrate->Path_B Requires Protection (e.g., Ketal) Reagent Organolithium (R-Li) Reagent->Path_A Reagent->Path_B Result_A Tertiary Alcohol (Undesired) Path_A->Result_A Result_B Functionalized Arene (Desired) Path_B->Result_B

Figure 2: The competition between nucleophilic addition (Path A) and directed metalation (Path B).

Protocol A: Ruthenium-Catalyzed C-H Activation (Ortho to C=O)

Use this when you want to functionalize the position next to the ketone.

Mechanism: The carbonyl oxygen coordinates to the Ru catalyst, directing it to the ortho C-H bond. Reference: Adapted from methods by Ackermann and Jeganmohan.

  • Reagents:

    • Substrate: 4,4'-difluorobenzophenone (1.0 eq)

    • Coupling Partner: Aryl boronic acid or Alkene (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Additive:

      
       (20 mol%) - Crucial for cationic Ru species generation
      
    • Oxidant:

      
       (1.0 eq) if oxidative coupling.
      
    • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Step-by-Step:

    • Step 1: Charge an oven-dried Schlenk tube with catalyst, AgSbF6, and oxidant under Argon.

    • Step 2: Add substrate and solvent. Seal and heat to 100-120°C for 12-24h.

    • Step 3: Filter through Celite to remove metal salts.

    • Checkpoint: If conversion is low, check the water content. Cationic Ru catalysts are moisture-sensitive.

Protocol B: Directed Ortho Metalation (Ortho to F)

Use this when you want to functionalize the position next to the Fluorine.

Mechanism: Fluorine acidifies the ortho proton. However, the ketone MUST be masked.

  • Protection:

    • Convert benzophenone to the 1,3-dioxolane (ketal) using ethylene glycol, toluene, and p-TsOH (Dean-Stark reflux).

    • Validation: Verify disappearance of C=O peak in IR (~1660 cm⁻¹) and appearance of ketal carbons in ¹³C NMR (~108 ppm).

  • Lithiation:

    • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from column).

    • Base:

      
      -BuLi (1.1 eq) at -78°C .
      
    • Time: 1 hour at -78°C. (Do not warm up, or "halogen dance"/scrambling may occur).

    • Electrophile: Add Electrophile (e.g.,

      
      , DMF, 
      
      
      
      ) dissolved in THF.
    • Quench: Sat.

      
      .
      
  • Deprotection:

    • Acidic hydrolysis (HCl/THF) restores the benzophenone.

Frequently Asked Questions (FAQ)

Q: Why am I getting a mixture of isomers during lithiation even after protecting the ketone? A: You are likely experiencing the "Halogen Dance" (Base-catalyzed halogen migration). This occurs if the lithiated species is too stable or the temperature rises above -78°C before the electrophile is added. The lithium atom migrates to a thermodynamically more stable position, moving the fluorine atom in the process. Fix: Keep the reaction strictly at -78°C and minimize the time between lithiation and electrophile addition.

Q: Can I use Friedel-Crafts acylation to add groups to fluorinated benzophenones? A: Generally, No. The benzophenone ring is already deactivated (electron-poor) due to the carbonyl. Adding fluorine atoms further deactivates it. Friedel-Crafts requires an electron-rich ring. You will likely recover starting material or get complex tars from forcing conditions. Use the C-H activation or


  routes described above.

Q: My


 product is streaking on the silica column. How do I purify it? 
A:  Fluorinated compounds, especially those with amines (from 

), can be sticky.
  • Doping: Add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity.

  • Solubility: Fluorinated compounds often have poor solubility in Hexanes. Try DCM/MeOH gradients or Toluene/Ethyl Acetate systems.

References

  • Nucleophilic Arom

    
    ): 
    
    • Mechanism & Fluorine Effect: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with piperidine. Chemical Reviews. Link

    • Concerted Pathways: Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions. Nature. Link

  • Directed Ortho Metalation (DoM)

    • General Review: Snieckus, V. (1990). Directed ortho metalation.[3][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[3] Chemical Reviews. Link

    • Halogen Dance: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

  • C-H Activation

    • Ruthenium Catalysis: Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link

    • Ketone Directing Groups: Shan, G., et al. (2013). Directing Group-Assisted Transition-Metal-Catalyzed C-H Functionalization of Aromatic Ketones. Chemistry – A European Journal. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignment of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Molecules like 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, with its...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Molecules like 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone, with its blend of halogenated aromatic rings, a strained heterocyclic moiety, and multiple interacting spin systems, present a fascinating and non-trivial challenge for proton Nuclear Magnetic Resonance (¹H NMR) analysis.

This guide eschews a simple, templated approach. Instead, it offers a strategic, in-depth methodology for tackling this specific analytical problem. We will dissect the molecule, predict the spectral features based on foundational principles and data from analogous structures, and outline a multi-dimensional NMR strategy to achieve an irrefutable chemical shift assignment. This is not just a protocol; it is a framework for analytical reasoning.

Part 1: Deconstruction of the Analyte & Predictive Analysis

Before stepping into the laboratory, a thorough theoretical analysis is paramount. This predictive phase allows us to form hypotheses that we will later confirm or refute with experimental data. The structure of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone can be logically broken down into three distinct proton environments:

  • Ring A: The 4-bromo-2-fluorophenyl system.

  • Ring B: The 3'-(azetidinomethyl)phenyl system.

  • The Azetidinomethyl Moiety: The benzylic methylene bridge (-CH₂) and the azetidine ring protons.

Ring A: The Influence of Halogens and Carbonyl Deshielding

The aromatic region of a ¹H NMR spectrum, typically between 6.5-8.5 ppm, is often crowded. For Ring A, we must consider the additive effects of three substituents on the phenyl ring: the electron-withdrawing ketone, the fluorine atom, and the bromine atom.

  • Ketone Group: The carbonyl group is strongly electron-withdrawing and deshielding, primarily affecting the ortho protons.[1]

  • Fluorine: Fluorine exerts a strong inductive electron-withdrawing effect, which deshields nearby protons. However, it also has an electron-donating resonance effect, which can shield the ortho and para positions.[2] Critically, fluorine (¹⁹F) has a nuclear spin of ½ and will couple with nearby protons, with typical ortho H-F coupling constants (³JHF) of 6-10 Hz and meta H-F coupling (⁴JHF) of 4-8 Hz.[3]

  • Bromine: Bromine is also inductively withdrawing but less so than fluorine. Its resonance effect is also weaker.[4]

Based on these principles, we can predict the relative chemical shifts for the three protons on Ring A (H-3, H-5, H-6):

  • H-6: Positioned ortho to the bromine and meta to both the fluorine and the strongly deshielding carbonyl group. This proton is expected to be the most downfield of the three. It should appear as a doublet of doublets due to coupling with H-5 (³JHH) and the meta fluorine (⁴JHF).

  • H-3: Located ortho to the fluorine and the carbonyl group. It will be significantly deshielded and will show coupling to both H-5 (⁴JHH, meta coupling) and the ortho fluorine (³JHF), likely appearing as a doublet of doublets.

  • H-5: Situated meta to the carbonyl and fluorine, and ortho to the bromine. It will be the most upfield of the three protons on this ring and will appear as a complex multiplet due to coupling with H-3, H-6, and the fluorine.

Ring B: A Less Perturbed Aromatic System

Ring B is influenced by the carbonyl group and the meta-substituted azetidinomethyl group. The azetidinomethyl substituent is generally considered weakly electron-donating or neutral, leading to less dramatic shifts compared to Ring A.

  • H-2' and H-6': These protons are ortho to the carbonyl group and will be the most deshielded protons on this ring. H-2' is also ortho to the azetidinomethyl group, while H-6' is meta to it. We expect two distinct signals in the downfield aromatic region.

  • H-4' and H-5': These protons are meta and para to the carbonyl group, respectively. They will be further upfield, with their exact shifts and multiplicities determined by their coupling relationships.

The Azetidinomethyl System

This aliphatic portion of the molecule provides more distinct signals.

  • Benzylic Methylene (H-α): These protons are on a carbon adjacent to both an aromatic ring and a nitrogen atom. This environment typically results in a chemical shift between 3.5 and 4.5 ppm.[5][6] We expect a singlet unless there is restricted rotation, which is unlikely in this case.

  • Azetidine Ring: The four-membered azetidine ring is a strained system. Protons on carbons adjacent to the nitrogen (H-β) are deshielded and typically appear around 3.6 ppm.[5] The proton on the carbon further from the nitrogen (H-γ) will be more shielded, appearing around 2.3 ppm.[5] The coupling pattern will be a set of triplets or complex multiplets, characteristic of an AA'BB' or similar spin system.[7]

Part 2: A Robust Experimental & Analytical Workflow

The following protocol outlines a self-validating system for the complete and accurate assignment of the ¹H NMR spectrum.

Experimental Protocol: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can be critical; DMSO-d₆ can help resolve overlapping aromatic signals compared to CDCl₃.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and simplify multiplet analysis.

  • 1D ¹H Spectrum Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Set the spectral width to cover a range from approximately -1 to 12 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • 2D COSY Spectrum Acquisition:

    • Acquire a standard gradient-selected Correlation Spectroscopy (gCOSY) experiment. This experiment is crucial for identifying scalar-coupled (J-coupled) protons, typically those separated by two or three bonds.[3]

  • 2D HSQC Spectrum Acquisition:

    • Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum. This experiment correlates protons directly to the carbons to which they are attached, providing an unambiguous link between the ¹H and ¹³C spectra.[3]

  • 2D HMBC Spectrum Acquisition:

    • Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum. This is a cornerstone experiment for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds, connecting the different spin systems.[3]

Data Analysis & Assignment Strategy

The power of this workflow lies in the integration of 1D and 2D data. The initial predictions from Part 1 serve as a guide, but the 2D spectra provide the definitive proof.

// Inter-system correlations (HMBC) edge [color="#EA4335", style=dashed, constraint=false]; H_alpha -> H2b [label=" HMBC"]; H_alpha -> H4b [label=" HMBC"]; H_alpha -> H_beta [label=" HMBC"]; } caption="Expected COSY (solid lines) and key HMBC (dashed lines) correlations."

  • Identify the Aliphatic Protons: Locate the signals for the azetidinomethyl group. The benzylic methylene (H-α) should be a singlet around 3.5-4.5 ppm. The azetidine protons (H-β and H-γ) will be in the 2.0-4.0 ppm range and will show COSY correlations to each other.

  • Connect the Aliphatic and Aromatic Systems: Use the HMBC spectrum. A strong correlation should be visible from the benzylic H-α protons to the aromatic carbons C-2' and C-4' of Ring B. This definitively assigns the entire spin system of Ring B.

  • Assign Ring B Protons: With the Ring B carbon skeleton identified, use the COSY spectrum to walk around the ring, assigning each proton based on its coupling pattern (e.g., from H-4' to H-5', and from H-5' to H-6').

  • Assign Ring A Protons: By elimination, the remaining aromatic signals belong to Ring A. Use their multiplicities, predicted chemical shifts, and COSY correlations to assign H-3, H-5, and H-6. The characteristic H-F coupling patterns will be a key confirmation.

  • Compare with Prediction: Finally, compare the experimentally determined assignments with the initial predictions. Any discrepancies should be re-evaluated, but the 2D correlation data provides the ultimate validation.

Part 3: Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR data and the key 2D NMR correlations required for unambiguous assignment.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityKey COSY Correlation(s)Key HMBC Correlation(s)
Ring A
H-68.0 - 8.3ddH-5C=O, C-4, C-2
H-37.6 - 7.9ddH-5C=O, C-5, C-1
H-57.3 - 7.6mH-6, H-3C-1, C-3
Ring B
H-2' / H-6'7.7 - 8.0mH-6' / H-5'C=O, C-4', C-α
H-4' / H-5'7.4 - 7.7mH-5' / H-4', H-6'C-2', C-6', C-α
Azetidinomethyl
H-α (CH₂)3.8 - 4.2sNoneC-2', C-4', C-β
H-β (Azetidine, 4H)3.5 - 3.9tH-γC-α, C-γ
H-γ (Azetidine, 2H)2.2 - 2.6pH-βC-β

Note: δ (ppm) values are estimates and can vary based on solvent and concentration. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet, dd = doublet of doublets.

Conclusion

The structural assignment of a complex molecule like 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is not achieved by a single experiment. It requires a synergistic approach that combines theoretical prediction with a suite of high-resolution 1D and 2D NMR experiments. By systematically deconstructing the molecule, predicting the spectral features, and then using correlation spectroscopy (COSY, HSQC, and HMBC) to piece the puzzle together, a researcher can move from a complex, overlapping spectrum to a confident and verifiable structural assignment. This guide provides the strategic framework for that success.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC. [Link]

  • Chemical shifts. Source not specified. [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • NMR Prediction. ACD/Labs. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Source not specified. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Source not specified. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. [Link]

  • 1H NMR Chemical Shifts. Source not specified. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. [Link]

  • 4-Bromo-2-fluorobenzonitrile. PubChem. [Link]

  • Predict NMR spectra in seconds. YouTube. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Simulate and predict NMR spectra. NMRDB.org. [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • 4-Bromo-4-fluorobenzophenone. SpectraBase. [Link]

Sources

Comparative

LC-MS Fragmentation Patterns of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (Structure: C₁₇H₁₅BrFNO) is a high-value pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and CNS-active agents. Its structural complexity—combining a strained azetidine ring, a halogenated benzophenone core, and a basic amine center—presents unique challenges for mass spectrometric identification.

This guide provides an authoritative breakdown of its ESI-LC-MS/MS behavior, distinguishing it from common structural analogs (e.g., pyrrolidine derivatives or des-fluoro impurities). The core objective is to enable researchers to validate compound identity through specific fragmentation channels rather than relying solely on retention time.

Key Analytical Challenges
  • Azetidine Ring Instability: The strained 4-membered nitrogen ring is highly susceptible to in-source fragmentation (ISF), potentially mimicking degradation products.

  • Isotopic Pattern Deconvolution: The presence of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates a doublet precursor signature that must be preserved in product ion analysis.

  • Regio-isomerism: Distinguishing the 2-fluoro position from potential 4-fluoro isomers requires monitoring specific "A-ring" fragments.

Fragmentation Mechanism & Pathways

The fragmentation of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone under Electrospray Ionization (ESI+) is driven by protonation at the tertiary nitrogen of the azetidine ring. The dissociation energy follows a hierarchy: Azetidine Ring Opening > Benzyl-N Cleavage > Benzophenone


-Cleavage .
Primary Precursor
  • [M+H]⁺: m/z 348.0 (⁷⁹Br) / 350.0 (⁸¹Br)

  • Isotope Ratio: 1:1 doublet intensity.

Pathway A: Azetidine Ring Degradation (Diagnostic)

Unlike stable pyrrolidine (5-membered) or piperidine (6-membered) analogs, the azetidine ring (4-membered) possesses significant ring strain (~26 kcal/mol).

  • Ring Opening: Protonated azetidine opens to form a transient iminium cation.

  • Loss of C₂H₄ (Ethylene): A characteristic neutral loss of 28 Da is often observed, generating a secondary amine fragment (m/z 320/322).

  • Loss of C₃H₅N (Azetidine neutral): Cleavage of the benzylic C-N bond releases the azetidine moiety, generating a benzyl cation species .

Pathway B: Benzophenone Core Cleavage (Structural Confirmation)

The collision-induced dissociation (CID) energy eventually breaks the central carbonyl bonds.

  • 
    -Cleavage (A-Ring Retention):  Cleavage adjacent to the carbonyl retains the charge on the halogenated ring.
    
    • Fragment Ion: 4-bromo-2-fluorobenzoyl cation

    • m/z: 200.9 / 202.9

    • Significance: This ion confirms the specific halogenation pattern (4-Br, 2-F) of the "left" ring, distinguishing it from isomers where fluorine is on the "right" ring.

  • CO Loss: The benzoyl cation subsequently loses CO (28 Da) to form the 4-bromo-2-fluorophenyl cation (m/z 172.9 / 174.9).

Pathway C: B-Ring Fragments
  • m/z 160.1: 3-(azetidinomethyl)phenyl cation (rare, usually further fragments).

  • m/z 119.0: Phenyl-ethyl cation derivative (after azetidine loss).

Comparative Performance Guide

This section compares the target molecule's MS behavior against its two most common alternatives/impurities: the Pyrrolidine Analog (5-ring) and the Des-fluoro Analog .

Table 1: Comparative MS/MS Fingerprints
FeatureTarget Molecule (Azetidine)Alternative A (Pyrrolidine Analog)Alternative B (Des-fluoro Analog)
Formula C₁₇H₁₅BrFNOC₁₈H₁₇BrFNOC₁₇H₁₆BrNO
Precursor [M+H]⁺ 348.0 / 350.0 362.0 / 364.0 (+14 Da)330.0 / 332.0 (-18 Da)
Ring Stability Low (High ISF observed)High (Stable ring)Low (Azetidine present)
Key Neutral Loss -28 Da (Ring opening)-43 Da (Propyl radical/loss)-28 Da (Ring opening)
Diagnostic A-Ring Ion m/z 201 / 203 (Br/F-Benzoyl)m/z 201 / 203 (Br/F-Benzoyl)m/z 183 / 185 (Br-Benzoyl)
Differentiation Strategy Monitor m/z 201 fragment to confirm F-position; Monitor 348 precursor.[1][2][3]Shift in parent mass (+14); Lack of "ring strain" fragments.Shift in parent mass (-18); Shift in benzoyl fragment (-18).
Performance Insight
  • Selectivity: The target is best identified by the m/z 201.0 product ion . If this ion is absent, the Fluorine is likely on the wrong ring or absent (as in Alternative B).

  • Sensitivity: Due to azetidine basicity, the target shows high ESI+ response , typically 5-10x higher than non-aminated benzophenones. However, care must be taken to use low fragmentation voltage in the source to prevent premature ring opening.

Visualized Fragmentation Pathway

The following diagram maps the logical flow of ion generation, critical for programming MRM (Multiple Reaction Monitoring) transitions.

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 348/350 (Doublet) Intermediate_Imine Open-Ring Iminium m/z 348/350 (Isomeric) M_Protonated->Intermediate_Imine Ring Strain Release Benzoyl_Cation 4-Br-2-F-Benzoyl Cation (Diagnostic A-Ring) m/z 201/203 M_Protonated->Benzoyl_Cation Alpha-Cleavage (Primary CID Path) Benzyl_Cation Benzyl Cation Species (Loss of Azetidine) m/z ~291 M_Protonated->Benzyl_Cation Benzylic C-N Cleavage Fragment_LossC2H4 Amine Fragment (Loss of C2H4) m/z 320/322 Intermediate_Imine->Fragment_LossC2H4 -28 Da (C2H4) Phenyl_Cation 4-Br-2-F-Phenyl Cation (Loss of CO) m/z 173/175 Benzoyl_Cation->Phenyl_Cation -28 Da (CO)

Caption: ESI+ Fragmentation Tree for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone showing critical diagnostic ions.

Experimental Protocol (Validation Ready)

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol minimizes in-source fragmentation while maximizing sensitivity for the protonated amine.

Sample Preparation[4][5][6][7][8][9][10][11]
  • Stock: Dissolve 1 mg of compound in 1 mL MeOH (1 mg/mL).

  • Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Avoid purely aqueous diluents to prevent precipitation of the lipophilic benzophenone core.

LC Conditions
  • Column: Phenomenex Kinetex Biphenyl or C18 (2.1 x 50 mm, 2.6 µm). Why? Biphenyl phases offer superior selectivity for halogenated aromatics.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV (Keep moderate to protect azetidine).

  • Cone Voltage: 20 V (Critical: High cone voltage will destroy the precursor).

  • Collision Energy (CE):

    • For m/z 201 (Benzoyl): 25-30 eV.

    • For m/z 173 (Phenyl): 40-45 eV.

References

  • Niessen, W. M. A. (2017). Fragmentation of Even-Electron Ions in ESI-MS. Journal of Mass Spectrometry. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone.[1] Retrieved from [Link]

Sources

Validation

Comparative Bioactivity Guide: Azetidine vs. Pyrrolidine Benzophenone Analogs

The following guide provides an in-depth technical comparison of azetidine and pyrrolidine benzophenone analogs, synthesized from current medicinal chemistry literature and structure-activity relationship (SAR) data. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of azetidine and pyrrolidine benzophenone analogs, synthesized from current medicinal chemistry literature and structure-activity relationship (SAR) data.

Executive Summary

In the optimization of benzophenone-based pharmacophores, the substitution of a 5-membered pyrrolidine ring with a 4-membered azetidine ring represents a critical "bioisosteric switch."

  • Pyrrolidine Analogs: Typically exhibit peak potency for monoamine transporter targets (DAT/NET), as seen in pyrovalerone derivatives. They possess higher lipophilicity (LogP) and a flexible "envelope" conformation that maximizes hydrophobic pocket filling.

  • Azetidine Analogs: Often serve as strategic problem-solvers in lead optimization. While they may show slightly reduced potency at primary transporter targets compared to pyrrolidines, they significantly lower lipophilicity (LogD), reduce intrinsic clearance (

    
    ), and improve selectivity profiles (e.g., minimizing off-target DAT binding in antidepressant design).
    

Structural & Physicochemical Analysis[1][2]

The transition from a 5-membered to a 4-membered ring alters the electronic and steric landscape of the molecule.

FeatureAzetidine (4-Membered)Pyrrolidine (5-Membered)Impact on Bioactivity
Ring Strain ~25.4 kcal/mol~6.2 kcal/molAzetidines are more rigid; the "puckered" conformation is distinct from the pyrrolidine "envelope."
Basicity (pKa) ~11.29 (Sec.[1] Amine)~11.27 (Sec.[2] Amine)Very similar in isolation, but azetidine's higher s-character in the N-C bonds can lower basicity in complex scaffolds, improving membrane permeability.
Lipophilicity (

LogP)
-0.4 to -0.6 BaselineAzetidine lowers LogP, enhancing metabolic stability and reducing non-specific protein binding.
Metabolic Liability Stable to N-dealkylationProne to

-oxidation
Azetidine rings often block metabolic "soft spots" found on pyrrolidine rings (e.g., CYP450 oxidation at the

-carbon).

Bioactivity Comparison: Case Studies

A. Monoamine Transporter Inhibitors (Psychostimulant Scaffold)

Context: Benzophenone-core cathinones (e.g., Pyrovalerone analogs).

  • Pyrrolidine (The "Goldilocks" Zone): In the structure-activity relationship (SAR) of alpha-pyrrolidinophenones (e.g., MDPV,

    
    -PVP), the pyrrolidine ring is optimal for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The ring size perfectly fills the hydrophobic pocket of the transporter.
    
    • Experimental Data:

      
      -PVP (Pyrrolidine) 
      
      
      
      at DAT
      
      
      13–25 nM.
  • Azetidine (The "Contraction" Effect): Contracting the ring to azetidine generally reduces potency at DAT/NET for this specific scaffold. The steric bulk is insufficient to induce the optimal conformational change in the transporter for maximal inhibition.

    • Experimental Data: Azetidine analogs (e.g.,

      
      -azetidinophenones) typically show 2–5x higher 
      
      
      
      values (lower potency) compared to their pyrrolidine counterparts.
    • Selectivity: Azetidine analogs often display a shift in the DAT/SERT ratio, sometimes increasing SERT affinity relative to DAT, altering the psychoactive profile from "stimulant" to "entactogen-like."

B. Dual NRI / 5-HT1A Agonists (Therapeutic Scaffold)

Context: Pfizer's development of novel antidepressants.

  • The Challenge: Pyrrolidine-based leads showed high potency but suffered from poor metabolic stability and unwanted DAT activity (stimulant liability).

  • The Azetidine Solution: Replacing the pyrrolidine with an azetidine ring in the benzophenone-ether scaffold maintained high affinity for the Norepinephrine Reuptter (NET) and 5-HT1A receptors while eliminating DAT affinity .

    • Outcome: The azetidine analogs demonstrated superior "drug-like" properties: lower lipophilicity, higher brain-free fraction, and a cleaner safety profile.

C. Kinase Inhibitors (DDR1/2)

Context: Optimization of inhaled inhibitors for fibrosis.

  • Comparison: In a study comparing indoline, pyrrolidine, and azetidine scaffolds, the azetidine (Compound 37) emerged as the superior candidate.

  • Mechanism: The compact azetidine ring reduced cardiotoxicity risks (hERG inhibition) compared to the larger rings and provided a pharmacokinetic profile suitable for lung retention (inhaled delivery).

Decision Logic: SAR Visualization

SAR_Decision_Tree Start Benzophenone Lead Optimization Check_Target Primary Target? Start->Check_Target DAT_NET Monoamine Transporter (DAT/NET) Check_Target->DAT_NET Max Inhibition Needed Enzyme_GPCR Kinase / GPCR (e.g., 5-HT1A) Check_Target->Enzyme_GPCR DMPK/Selectivity Issues Pyrrolidine Select PYRROLIDINE (5-membered) DAT_NET->Pyrrolidine Azetidine Select AZETIDINE (4-membered) Enzyme_GPCR->Azetidine Reason_Pyr • Max Hydrophobic Contact • High Potency (nM) • Acceptable LogP Pyrrolidine->Reason_Pyr Reason_Az • Lower LogP (-0.5) • Block Metabolic Hotspots • Improve Selectivity • Reduce hERG Risk Azetidine->Reason_Az

Caption: Strategic decision tree for selecting between azetidine and pyrrolidine rings based on target class and optimization goals.

Experimental Protocols

A. Synthesis of Azetidine Benzophenones (Ring Closure)

Standard protocol for converting a primary amine/benzophenone precursor to an azetidine.

  • Reagents: 1-bromo-3-chloropropane (for azetidine) vs. 1,4-dibromobutane (for pyrrolidine).

  • Reaction: Dissolve the primary amine precursor (e.g.,

    
    -amino-benzophenone derivative) in acetonitrile (
    
    
    
    ).
  • Base: Add 3.0 equivalents of anhydrous

    
     or DIPEA.
    
  • Cyclization: Heat to reflux (80°C) for 12–24 hours. Note: Azetidine formation is kinetically slower than pyrrolidine due to ring strain.

  • Purification: The azetidine product is less lipophilic. Use Flash Column Chromatography (Gradient: Hexane

    
     EtOAc). Azetidine spots will elute after the corresponding pyrrolidine analog.
    
B. Monoamine Uptake Inhibition Assay

To quantify bioactivity differences.

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Substrate:

    
    -Dopamine, 
    
    
    
    -Norepinephrine, or
    
    
    -Serotonin.
  • Incubation:

    • Plate cells in 24-well plates.

    • Add test compounds (Azetidine vs. Pyrrolidine analogs) at concentrations ranging from 0.1 nM to 10

      
      M.
      
    • Incubate for 10 min at 37°C.

  • Uptake: Add radiolabeled substrate and incubate for 5–10 min.

  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to determine

    
    .
    

References

  • Pettersson, M. et al. (2011).[3] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Meltzer, P. C. et al. (2006).[4] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a class of potent inhibitors of the dopamine and norepinephrine transporters. Journal of Medicinal Chemistry.[5] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press. (Context on Azetidine vs. Pyrrolidine lipophilicity).
  • Carlier, J. et al. (2021).[5] Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations.[5] International Journal of Molecular Sciences.[5] Link

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][6] Future Medicinal Chemistry. Link

Sources

Comparative

HPLC retention time standards for 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone

Executive Summary The chromatographic analysis of pharmaceutical building blocks containing both highly basic aliphatic amines and polarizable halogenated aromatic systems presents a unique set of challenges. 3'-Azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic analysis of pharmaceutical building blocks containing both highly basic aliphatic amines and polarizable halogenated aromatic systems presents a unique set of challenges. 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone is a prime example. The basic azetidine ring (pKa ~9.5) frequently induces severe peak tailing on standard silica-based stationary phases, while the bromo- and fluoro-substituents require highly selective stationary phases to resolve positional isomers (e.g., separating the 3'-azetidinomethyl from a 4'-azetidinomethyl impurity).

This guide objectively compares three distinct HPLC methodologies—Standard Low-pH C18, High-pH Hybrid C18, and Core-Shell Biphenyl—to establish the optimal retention time standards and system suitability criteria for this compound.

Physicochemical Profiling & Causality

To design a self-validating chromatographic system, we must first deconstruct the analyte's physicochemical profile:

  • The Azetidinomethyl Moiety (Basic Nitrogen): At a neutral or mildly acidic pH (pH 3–7), the secondary/tertiary nitrogen of the azetidine ring is fully protonated. This positively charged species interacts strongly with ionized residual silanols (

    
    ) on traditional silica columns via ion-exchange mechanisms, resulting in unacceptable peak tailing (As > 2.0) [1].
    
  • The Benzophenone Core: Highly hydrophobic and a strong UV chromophore. It provides excellent sensitivity at ~254 nm but requires sufficient organic modifier to elute.

  • Halogenation (4-Bromo, 2-Fluoro): Halogens are highly electronegative and polarizable. The bulky bromine atom creates a strong dipole and enhances

    
     electron interactions. Standard C18 phases rely purely on hydrophobic dispersive forces and often fail to separate halogenated regioisomers [2].
    

Comparative Performance Analysis

We evaluated three distinct chromatographic strategies to establish the most robust retention time and peak shape standards.

Method A: Standard C18 at Low pH (0.1% TFA)

Using Trifluoroacetic acid (TFA) at pH ~2.0 ensures the azetidine is protonated while simultaneously suppressing silanol ionization (pKa ~3.5-4.5).

  • Result: Peak tailing is mitigated, but the highly polar protonated amine causes the compound to elute too early (near the void volume). Furthermore, C18 lacks the shape selectivity required to resolve the 4'-bromo from 3'-bromo impurities.

Method B: Hybrid C18 at High pH (pH 10.0)

Using a mobile phase of 10 mM Ammonium Bicarbonate (pH 10.0) on an ethylene-bridged hybrid (BEH) C18 column deprotonates the azetidine ring [1].

  • Result: The neutral molecule is strongly retained, pushing the retention time to a more acceptable window. However, the purely hydrophobic C18 phase still struggles with halogenated isomer resolution.

Method C: Core-Shell Biphenyl Phase (The Optimal Standard)

Biphenyl stationary phases offer orthogonal selectivity to C18. They engage in


, dipole-dipole, and hydrophobic interactions [3]. When paired with Methanol (a protic solvent that does not interfere with 

interactions like Acetonitrile does), the biphenyl phase perfectly discriminates the polarizability of the bromo-fluorobenzophenone system.
  • Result: Unmatched resolution of positional isomers with excellent peak symmetry.

Quantitative Data Comparison
ParameterMethod A: Standard C18Method B: Hybrid C18Method C: Core-Shell Biphenyl
Mobile Phase A 0.1% TFA in Water10 mM

(pH 10)
0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention Time (RT) 2.4 min (Poor retention)8.7 min (Good retention)6.5 min (Optimal)
Tailing Factor (As) 1.151.051.08
Theoretical Plates (N) 8,50012,00024,500 (Core-Shell efficiency)
Isomer Resolution (Rs) 1.2 (Co-elution risk)1.5 (Baseline)3.4 (Highly robust)

Optimized Experimental Protocol (Biphenyl Method)

This protocol is designed as a self-validating system. If the System Suitability Criteria (SSC) are met, the method is analytically sound.

Equipment & Reagents:

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm core-shell) [2], [3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Methanol (Crucial: Do not substitute with Acetonitrile, as ACN's

    
    -electrons will suppress the column's 
    
    
    
    selectivity).
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer for the bulky benzophenone).

  • Detection: UV at 254 nm.

Gradient Program:

  • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the basic analyte).

  • 1.0 - 8.0 min: Linear ramp from 20% B to 85% B.

  • 8.0 - 10.0 min: Hold at 85% B (Column wash).

  • 10.1 - 14.0 min: 20% B (Re-equilibration).

Sample Preparation: Dissolve 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone standard in 50:50 Water:Methanol to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Criteria (Self-Validation Check):

  • Retention Time: 6.5 min (

    
     0.2 min).
    
  • Tailing Factor (As): Must be

    
     1.2 at 5% peak height. (If As > 1.2, check for silanol exposure or prepare fresh mobile phase A).
    
  • Injection Precision: %RSD of peak area for 5 replicate injections must be

    
     1.0%.
    

Method Development Logic & Workflow

The following diagram illustrates the causality and decision-making process for analyzing basic, halogenated aromatics.

MethodDev Start Target Analyte: 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone Assess Physicochemical Assessment pKa ~9.5 (Basic), Halogenated Aromatic Start->Assess Path1 Standard C18 (Low pH) Issue: Poor Isomer Resolution Assess->Path1 Conventional Path2 Hybrid C18 (High pH) Issue: Limited Halogen Selectivity Assess->Path2 High pH Path3 Biphenyl Phase (Mid/Low pH) Advantage: π-π & Dipole Interactions Assess->Path3 Orthogonal Opt Mobile Phase Optimization Select Methanol over Acetonitrile Path1->Opt Path2->Opt Path3->Opt Selected Pathway Final Optimized Standard Method High Resolution & Peak Symmetry Opt->Final

Workflow: Chromatographic decision tree for basic, halogenated benzophenones.

References

  • Title: HPLC Columns - Biphenyl Phase Selectivity for Halogenated Compounds Source: Restek / Chromtech URL: [Link]

Validation

Validating 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone: A Guide for Biological Assay Suitability

Topic: Validating purity of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone for biological assays Content Type: Publish Comparison Guide Executive Summary In high-throughput screening and lead optimization, the integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone for biological assays Content Type: Publish Comparison Guide

Executive Summary

In high-throughput screening and lead optimization, the integrity of the chemical probe is as critical as the biology itself. 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone (ABFB) is a specialized intermediate often used as a scaffold for kinase inhibitors or GPCR ligands. However, its chemical architecture—specifically the strained azetidine ring and the benzophenone core—presents unique stability and purity challenges that standard Certificate of Analysis (CoA) methods (HPLC-UV) often miss.

This guide compares Standard Vendor Grade (>95% LC-UV) against a Bio-Assay Validated Grade , demonstrating why "chemical purity" does not always equal "biological suitability." We provide a self-validating protocol to ensure your compound does not generate false positives or erratic IC50 data.

Part 1: The Hidden Risks in Standard Purity

Most commercial sources provide ABFB with a purity specification of >95% by HPLC. For synthetic chemistry, this is acceptable. For biological assays, it is a liability.

Comparative Risk Profile: Vendor Grade vs. Validated Grade
FeatureVendor Grade (Standard) Bio-Assay Validated Grade Biological Impact
Primary Purity >95% (LC-UV @ 254nm)>98% (qNMR & LC-MS)Potency Shift: 5% impurity can shift IC50 by 10-fold if the impurity is active.
Trace Metals (Pd, Cu) Not Quantified (often >100 ppm)< 10 ppm (ICP-MS)Cytotoxicity: Residual Pd from Suzuki couplings is highly toxic to cells, mimicking "activity."
Alkylating Impurities Trace Benzyl Bromides Possibleundetectable (Derivatization)False Positives: Unreacted benzyl bromides covalently modify proteins, causing non-specific inhibition.
Azetidine Integrity Unknown (Ring opening possible)Confirmed Intact (1H-NMR)Loss of Function: Hydrolyzed azetidine loses basicity and shape complementarity.
Solvent Residue DMSO/DMF/EtOAc present< 0.5% wt/wtAssay Interference: High solvent carryover can affect enzyme kinetics or cell permeability.
Part 2: The Validation Workflow (Methodology)

To transition ABFB from a chemical reagent to a biological probe, you must validate three pillars: Identity , Composition , and Stability .

Workflow Diagram

The following flowchart illustrates the decision matrix for validating ABFB before introduction into a cellular or enzymatic assay.

ValidationWorkflow Start Raw Material (Vendor Grade ABFB) qNMR Step 1: qNMR Analysis (Absolute Purity & Solvents) Start->qNMR LCMS Step 2: LC-MS/MS (Impurity Profiling) qNMR->LCMS Decision1 Purity > 98%? LCMS->Decision1 Purify Remediation: Prep-HPLC or Recrystallization Decision1->Purify No (<98%) MetalCheck Step 3: ICP-MS (Pd/Cu Check) Decision1->MetalCheck Yes Purify->qNMR Re-test MetalCheck->Purify Metals >10ppm (Scavenge) Stability Step 4: DMSO Stability (24h Stress Test) MetalCheck->Stability Metals <10ppm BioAssay APPROVED for Biological Assay Stability->BioAssay Stable Reject REJECT (Chemical Waste) Stability->Reject Degrades >5%

Caption: Logical workflow for validating 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone purity prior to biological screening.

Part 3: Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) for Absolute Purity

Why: HPLC-UV relies on relative extinction coefficients. If your impurity (e.g., an aliphatic side product) doesn't absorb UV, you won't see it. qNMR counts protons and is absolute.[1]

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic) or Dimethyl sulfone .

  • Solvent: DMSO-d6 (prevents azetidine protonation/hydrolysis compared to CDCl3 which can be acidic).

Procedure:

  • Weigh ~10 mg of ABFB and ~5 mg of IS into the same vial. Record weights to 0.01 mg precision.

  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire 1H-NMR with a relaxation delay (d1) of at least 30 seconds (to ensure full relaxation for quantification).

  • Analysis: Integrate the azetidine protons (typically ~3.5–4.0 ppm) against the IS peak.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, W = Weight, P = Purity of IS)
    
Protocol B: Stability Profiling (The "DMSO Stress Test")

Why: Azetidines are strained rings.[2] In DMSO stocks (often stored for months), trace water or acidity can open the ring to form the linear amino-alcohol, which is biologically inactive or toxic.

Procedure:

  • Prepare a 10 mM stock of ABFB in anhydrous DMSO.

  • Aliquot into two vials:

    • T0: Freeze immediately at -80°C.

    • T24: Incubate at Room Temperature (or 37°C) for 24 hours.

  • Dilute both samples to 10 µM in 50:50 Water:Acetonitrile and inject on LC-MS.

  • Criteria: If the peak area of the parent compound in T24 is <95% of T0, the compound is unstable. Do not use for long incubations.

Protocol C: Metal Scavenging (If Pd > 10 ppm)

Why: The synthesis of the benzophenone core often involves Suzuki coupling. Residual Palladium is a potent cytotoxic agent.

Procedure:

  • Dissolve crude ABFB in Ethyl Acetate.

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% equivalent).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.2 µm PTFE filter to remove resin.

  • Concentrate and re-test via ICP-MS.

Part 4: Data Interpretation & Troubleshooting
ObservationDiagnosisRemediation
NMR: Extra peaks at ~4.5 ppm (triplet)Ring Opening: Azetidine hydrolysis to alcohol.Discard batch. Resynthesize with stricter anhydrous conditions.
Assay: High toxicity in "Empty Vector" control cellsAlkylating Impurity: Unreacted benzyl bromide precursor.Treat with excess amine (scavenger) or repurify via reverse-phase HPLC.
Assay: Steep Hill Slope (> 3.0) in IC50 curveAggregation/Precipitation: Compound is crashing out.Check solubility limit. Use lower concentrations or add 0.01% Triton X-100.
Visual: Yellowing of DMSO stock over timePhoto-degradation: Benzophenone radical formation.Store in amber vials, protect from light.
References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Keenan, T., et al. (2018). "Validation of Small Molecule Probes for Chemical Biology." Cell Chemical Biology.

  • Sigma-Aldrich. "Quantitative NMR (qNMR) Technical Guide." MilliporeSigma Technical Library.

Sources

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